Miransertib

Catalog No.
S002503
CAS No.
1313881-70-7
M.F
C27H24N6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miransertib

CAS Number

1313881-70-7

Product Name

Miransertib

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine

Molecular Formula

C27H24N6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)

InChI Key

HNFMVVHMKGFCMB-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl]-2-pyridinamine

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N

The exact mass of the compound Miransertib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Miransertib mechanism of action AKT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Miransertib's mechanism is distinct from ATP-competitive inhibitors. It functions as a highly-selective allosteric inhibitor that binds to the interface between the N-terminal Pleckstrin Homology (PH) domain and the kinase domain of AKT [1]. This binding stabilizes AKT in an inactive, "PH-in" conformation, which has two critical consequences:

  • Prevents Membrane Translocation: In its active state, AKT is recruited to the cell membrane via its PH domain. This compound blocks this crucial translocation step, thereby inhibiting the activation process [2].
  • Promotes Dephosphorylation: The compound also encourages the dephosphorylation of AKT that is already associated with the membrane in its active form, further dampening its signaling activity [2].

Research has led to the development of advanced analogs known as Covalent-Allosteric Inhibitors (CAIs), such as Borussertib. These compounds incorporate an electrophilic warhead that forms a covalent bond with Cys296 residue on the kinase domain. This irreversible binding maximizes the drug-target residence time, leading to increased potency and sustained pathway suppression [1].

The following diagram illustrates this allosteric inhibition mechanism and the key molecular interactions.

G cluster_1 1. AKT Activation Cycle cluster_2 2. This compound Mechanism Inactive Inactive AKT (PH-in conformation) Active Active AKT (PH-out conformation) Phosphorylated Inactive->Active  PIP3 binding &  Translocation to Membrane M This compound Inactive->M  this compound binds to  the inactive form Signal Cell Proliferation Cell Survival Metabolism Active->Signal  Signals via downstream targets (mTOR, GSK-3β) AKT_M AKT-Miransertib Complex Stabilized Inactive Form M->AKT_M  Binds allosterically  at PH-Kinase interface Block Prevents membrane recruitment & activation AKT_M->Block Block->Inactive  Traps AKT in  inactive state

Experimental & Clinical Evidence

The efficacy of this compound has been demonstrated across various disease models, from parasitic infections to genetic overgrowth syndromes, underscoring its potential as a versatile therapeutic agent.

In Vitro and Preclinical Findings

Initial evidence for this compound's activity came from studies in infectious disease and cancer models. The table below summarizes key quantitative findings from these studies.

Disease Model Experimental System Key Findings Citation
Leishmaniasis L. donovani & L. amazonensis-infected macrophages Susceptible to this compound; markedly effective against intracellular amastigotes; enhanced mTOR-dependent autophagy. [2]
Leishmaniasis (In Vivo) BALB/c mice infected with L. donovani Parasite clearance in spleen comparable to miltefosine; greater reduction in liver parasite load; 40% reduction in cutaneous lesions. [2]
Rhabdomyosarcoma (RMS) RMS cell lines & patient-derived xenografts (PDXs) This compound showed limited antitumor success compared to ATP-competitive inhibitor Ipatasertib, highlighting mechanistic differences. [3]
Clinical Application in Overgrowth Syndromes

This compound has shown promise in clinical trials for rare genetic overgrowth syndromes driven by mutations in the PI3K/AKT pathway, demonstrating a favorable safety profile.

  • PIK3CA-Related Overgrowth Spectrum (PROS) & Proteus Syndrome: These disorders are caused by somatic activating mutations in PIK3CA or AKT1 genes, respectively, leading to constitutive AKT pathway activation [4] [5].
  • Safety Profile: In the phase 1/2 MOSAIC study involving 49 participants, this compound was found to be safe and tolerable. The most common drug-related adverse events were decreased neutrophil count (12.2%), increased blood insulin (10.2%), and stomatitis (10.2%). Only one participant experienced a grade 3 event (deep vein thrombosis), and no drug-related adverse events led to study discontinuation or death [6] [5].
  • Efficacy Observations: A 5-year follow-up of a patient with Proteus syndrome reported sustained improvement in pain and slowed growth of connective tissue nevi [7]. Another case report on children with PROS noted a 15% reduction in fatty overgrowth volume after 28 months of treatment and alleviation of respiratory compromise [4].

Detailed Experimental Protocol

To evaluate this compound's efficacy against intracellular pathogens, researchers used the following detailed methodology for infecting macrophages and assessing drug activity [2]:

  • Macrophage Infection & Drug Treatment
    • Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with 10 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 16-18 hours.
    • Infection: Infect differentiated macrophages with stationary-phase Leishmania promastigotes at a Multiplicity of Infection (MOI) of 20:1.
    • Drug Treatment: After 24 hours of infection, treat the infected macrophages with varying concentrations of this compound (e.g., 0 to 5 µM) or a control compound (e.g., Miltefosine, 0 to 10 µM) for an additional 24 hours.
  • Assessment of Intracellular Amastigotes
    • Fixation and Staining: Wash the coverslips, fix the cells with methanol, and stain with Wright-Giemsa stain.
    • Parasite Rescue and Transformation (Viability Assay): Lyse infected cells mildly using 0.01% SDS to rescue live intracellular amastigotes. Transfer the rescued amastigotes to growth media (M199) and incubate at 26°C for 48 hours to allow transformation into motile promastigotes. Quantify the infection by manually counting the transformed promastigotes.
  • Western Blot Analysis
    • Cell Lysis: Lyse cells in an ice-cold buffer containing Triton X-100 and protease/phosphatase inhibitors.
    • Protein Detection: Separate proteins by SDS-PAGE (using Tris-Tricine gels for LC3-II and Tris-Glycine for pAkt/Akt). Transfer to membranes and probe with primary antibodies against LC3-II (to monitor autophagy), phospho-Akt (S473), and total Akt. Use anti-rabbit IgG-HRP as a secondary antibody and detect bands via enhanced chemiluminescence.

Key Differentiators from Other AKT Inhibitors

Understanding how this compound differs from other AKT inhibitors is crucial for research and development.

  • Allosteric vs. ATP-competitive: Unlike ATP-competitive inhibitors like Ipatasertib that bind the highly conserved ATP-pocket, this compound's allosteric mechanism offers superior kinase selectivity [3] [1].
  • Covalent vs. Non-covalent: The development of covalent-allosteric analogs (CAIs) like Borussertib aims to achieve prolonged target engagement and increased potency by forming an irreversible bond with Cys296, a feature non-covalent inhibitors lack [1].

References

what is Miransertib and what does it treat

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Miransertib directly targets the AKT kinase within the PI3K-AKT-mTOR signaling pathway [1]. This pathway is crucial for regulating fundamental cellular processes, and its overactivation—often due to mutations in genes like PIK3CA or AKT1—druns uncontrolled cellular growth and survival [2] [3]. As an allosteric inhibitor, this compound binds to AKT outside its active site, blocking its activation and function [4] [5].

The following diagram illustrates the PI3K-AKT-mTOR pathway and this compound's inhibitory role.

G GrowthFactor Growth Factor Receptor PI3K PI3K ( e.g., PIK3CA mutant ) GrowthFactor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PIP2 PIP2 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits AKT_Active AKT (Active, p-AKT) AKT_Inactive->AKT_Active Activation (Phosphorylation) mTOR mTORC1 AKT_Active->mTOR Activates CellProcesses Cell Growth Proliferation Survival mTOR->CellProcesses Stimulates This compound This compound (ARQ 092) Allosteric Inhibitor This compound->AKT_Inactive Binds & Blocks Inhibition Inhibition Inhibition->this compound

Diagram: this compound inhibits the PI3K-AKT-mTOR pathway. Gain-of-function mutations in PIK3CA or AKT1 (highlighted in yellow) lead to constitutive pathway activation. This compound (blue) acts as an allosteric inhibitor by binding to inactive AKT, preventing its phosphorylation and activation, thereby downregulating downstream signals for cell growth and survival [2] [1] [5].

Clinical Applications and Indications

This compound is primarily being studied for rare diseases driven by mutations in the PI3K-AKT pathway, with research also exploring its potential in other areas.

  • PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome: The most advanced clinical development for this compound is in these rare mosaic overgrowth disorders [2]. The Phase 1/2 MOSAIC trial demonstrated that this compound was safe and tolerable in patients, including children [2]. Case reports have shown symptomatic improvement, such as reduced overgrowth volume and decreased pain [3] [6].
  • Oncology (Solid Tumors and Lymphoma): this compound was initially developed as an anticancer agent [7] [8]. However, clinical development for several cancer indications, including endometrial cancer, ovarian cancer, lymphoma, and solid tumors, appears to have been discontinued [8].
  • Leishmaniasis: Promising preclinical research has identified this compound as a potential oral therapy for visceral and cutaneous leishmaniasis [4]. Studies in infected mice showed it effectively reduced parasite load, working by enhancing autophagy in host macrophages to kill the intracellular parasite [4]. This suggests a potential for drug repurposing, though clinical trials are needed.

Key Experimental Data and Protocols

For researchers, detailed methodologies from foundational studies provide critical insights for designing experiments.

  • In Vitro Anti-leishmanial Activity Assessment [4]: This study evaluated this compound's efficacy against Leishmania donovani and L. amazonensis.

    • Infection Model: Differentiated human THP-1 or murine RAW264.7 macrophage cells were infected with stationary-phase promastigotes at an MOI of 20:1 or 1:5 [4].
    • Drug Treatment: After 24 hours of infection, cells were treated with this compound (0-5 µM) for an additional 24 hours [4].
    • Outcome Measures: Infected cells were stained (Wright-Giemsa) and manually counted. A parasite rescue and transformation assay was also used: infected cells were lysed with 0.01% SDS, and rescued amastigotes were transformed into promastigotes in culture at 26°C, with growth evaluated after 48 hours [4].
    • Key Finding: this compound was markedly effective against intracellular amastigotes without significant toxicity to host macrophages [4].
  • Pharmacodynamic Study in Proteus Syndrome [5]: A Phase 0/1 pilot study established a pharmacodynamically optimal dose for a rare disease population.

    • Study Design: Non-randomized, open-label, dose escalation/de-escalation in patients with a confirmed AKT1 E17K mutation [5].
    • Primary Endpoint: A 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue, measured via serial 3mm punch biopsies [5].
    • Dosing: A starting dose of 5 mg/m²/day (much lower than oncology doses) was used. Paired skin biopsies were taken pre-treatment, at day 15 of cycle 1 (C1D15), and at the end of cycle 3 (C4D1) [5].
    • Analysis: Biopsies were split for protein and DNA analysis. Western blotting with antibodies against pAKT(S473) and pan-AKT was performed, and signals were quantified using imaging software like ImageJ or Image Studio Lite [5].
    • Key Finding: The dose of 5 mg/m²/day led to a 50% reduction in pAKT in 5 out of 6 individuals and was well-tolerated, establishing it as a starting point for future efficacy trials [5].

Safety and Tolerability Profile

Clinical data, particularly from the Phase 1/2 MOSAIC study, provides a clear picture of this compound's safety in chronic use for overgrowth disorders.

Category Findings
Most Common Drug-Related AEs Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [2].
Grade 3+ Drug-Related AEs One Grade 3 event (deep vein thrombosis) reported [2].
Serious Outcomes No drug-related AEs led to study discontinuation or death [2].
General Tolerability Safety profile considered acceptable for chronic administration [2] [3].

Current Status and Future Directions

This compound's development path illustrates a successful repurposing strategy from oncology to rare genetic diseases.

  • Shift in Clinical Focus: While development has been discontinued for several cancer indications [8], it remains active in Phase 2 for PROS and Proteus syndrome [9] [2].
  • Ongoing Research Needs: Future work needs to confirm efficacy in larger, controlled trials and define optimal dosing for long-term management [2] [3]. The promising preclinical data for leishmaniasis warrants clinical validation [4].

References

Trial Design & Participant Demographics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key design elements and baseline characteristics of the MOSAIC study [1] [2].

Trial Aspect Details
NCT Identifier NCT03094832 [1]
Study Type Multicenter, open-label, Phase 1/2 [1]
Primary Objective Amended (2021) to safety and tolerability; initial efficacy objective was deemed unfeasible due to study design and data collection limitations [1] [2]
Participants n=49 (Safety population); 45 with PROS, 4 with Proteus syndrome [1]
Age at Enrollment Median: 7 years (Range: 2-41) [1]

| Key Inclusion Criteria | • Age ≥2 years • Clinical diagnosis of PROS (with somatic PIK3CA mutation) or Proteus syndrome (with somatic AKT1 mutation) • Poor prognosis, significant morbidity, and/or clinically progressive disease [2] | | Treatment Regimen | • Starting dose: 15 mg/m² orally, once daily for 3 cycles (28 days each) • Dose escalation: To 25 mg/m² daily if no clinically significant drug-related toxicities observed [1] [2] | | Treatment Duration | Median: 20.5 months (Range: 9.9-45.6 months) [1] |

Safety Profile of Miransertib

The table below summarizes the key safety data from the study, demonstrating that this compound was generally well-tolerated [1].

Safety Parameter Findings (n=49)
Participants with ≥1 Drug-Related Adverse Event (AE) 23 (46.9%) [1]

| Most Common Drug-Related AEs | • Decreased neutrophil count: 6 (12.2%) • Increased blood insulin: 5 (10.2%) • Stomatitis: 5 (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 (2.0%) participant experienced deep vein thrombosis [1] | | Serious AEs & Discontinuations | No drug-related AEs led to early study discontinuation or death [1] |

This compound Mechanism of Action and Target

This compound (also known as ARQ 092) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor [3] [4].

  • Primary Target: It inhibits AKT (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway, which is critically involved in cell growth, proliferation, and survival [3] [4].
  • Inhibition Profile: In vitro cell-free assays show this compound inhibits all AKT isoforms with high potency, demonstrating IC50 values of 2.7 nM for AKT1, 14 nM for AKT2, and 8.1 nM for AKT3 [4].
  • Therapeutic Rationale: Both PROS and Proteus syndrome are driven by gain-of-function mutations (in PIK3CA and AKT1 genes, respectively) that lead to constitutive over-activation of the PI3K/AKT/mTOR pathway, resulting in mosaic tissue overgrowth [2] [5] [6]. By directly inhibiting AKT, this compound aims to counteract this pathogenic signaling.

The following diagram illustrates the simplified signaling pathway and this compound's site of action.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces AKT (PKB) AKT (PKB) PIP3->AKT (PKB) Activates mTORC1 mTORC1 AKT (PKB)->mTORC1 Activates Cell Growth &\nProliferation Cell Growth & Proliferation mTORC1->Cell Growth &\nProliferation Promotes PIK3CA Mutation PIK3CA Mutation PIK3CA Mutation->PI3K Constitutively Activates AKT1 Mutation AKT1 Mutation AKT1 Mutation->AKT (PKB) Constitutively Activates This compound (ARQ 092) This compound (ARQ 092) This compound (ARQ 092)->AKT (PKB) Inhibits

Research Implications and Context

  • Efficacy Considerations: While the primary objective shifted to safety, the study was not designed to conclusively demonstrate efficacy [1] [2]. However, prior case reports and smaller series have suggested potential clinical benefits, including reduction in overgrowth volume and improvement in quality of life [5] [6].
  • Position in Treatment Landscape: Current PROS management includes surgery and other PI3K-pathway inhibitors like the mTOR inhibitor Sirolimus and the PI3K inhibitor Alpelisib [7]. The MOSAIC study adds this compound as a well-tolerated, targeted agent that acts further downstream in the pathway [1] [6].
  • Future Research Needs: The authors concluded that future investigations are required to determine if patients derive measurable clinical benefit from this compound and to better define its efficacy profile [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Tabulated Clinical and Safety Data

The quantitative data on miransertib's efficacy and safety from key studies are summarized below.

Table 1: Summary of Clinical Efficacy from Case Series and Reports [1] [2]

Study / Patient Profile Treatment Duration Dosage Key Efficacy Findings
Keppler-Noreuil et al. (2021) - Patient 1 (CLOVES) [1] 28 months Not specified 15% reduction in fatty overgrowth volume (MRI); improved respiratory function, seating, and lying posture [1]
Keppler-Noreuil et al. (2021) - Patient 2 (Facial Lipomatosis) [1] 22 months Not specified Reduced seizure burden; improved parent-reported quality of life [1]
Clinical Report (2020) - Proteus Syndrome [2] 11 months 10 mg → 30 mg → 50 mg daily (escalated) Improved general well-being and mobility; subjective decrease in facial overgrowth; reduced cerebriform connective tissue nevi; stable disease on whole-body MRI [2]

Table 2: Safety Profile from the Phase 1/2 MOSAIC Study (N=49) [3]

Safety Parameter Findings (All Grades)
Any Drug-Related Adverse Event (AE) 23/49 (46.9%) of participants
Most Common Drug-Related AEs Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)
Grade 3+ Drug-Related AEs 1/49 (2.0%) participant (deep vein thrombosis)
Serious AEs Leading to Discontinuation None
Median Treatment Duration 20.5 months (range: 9.9 - 45.6 months)

Experimental Protocols and Methodologies

The core clinical trial design for evaluating this compound in PROS and Proteus syndrome is outlined below, based on the Phase 1/2 MOSAIC study (NCT03094832) [3].

  • 1. Study Design: The MOSAIC trial was a multicenter, open-label study.
  • 2. Participant Eligibility:
    • Inclusion Criteria: Patients aged ≥2 years with a clinical diagnosis of PROS (with documented somatic PIK3CA mutation) or Proteus syndrome (with documented somatic AKT1 mutation). Patients required measurable disease, a poor prognosis, and significant morbidity. Adequate organ function was also required [3].
    • Exclusion Criteria: Prior severe intolerance to AKT inhibitors, recent experimental systemic therapy, or major surgery within 4 weeks of the first dose [3].
  • 3. Dosing Protocol:
    • Starting Dose: 15 mg/m² orally, once daily for 3 cycles (1 cycle = 28 days).
    • Dose Escalation: After 3 cycles, the dose was increased to 25 mg/m² daily if no clinically significant drug-related toxicities occurred.
    • Dose Modifications: Dose delays and reductions were permitted to manage toxicity [3].
  • 4. Efficacy and Safety Assessments:
    • Primary Endpoint (Amended): The primary objective was amended to safety and tolerability due to challenges in standardizing efficacy measurements across a heterogeneous patient population. Safety was assessed via the frequency and severity of adverse events [3].
    • Efficacy Measures (Exploratory): Imaging (MRI) was performed at screening and periodically during treatment. However, the lack of standardized image acquisition protocols and defined response criteria for these rare diseases limited cross-patient efficacy analysis [3].
  • 5. Analysis: The safety analysis was performed on all participants who received at least one dose of this compound [3].

Mechanism of Action and Signaling Pathway

PROS is caused by somatic gain-of-function mutations in the PIK3CA gene, which lead to constitutive activation of the PI3K-AKT-mTOR signaling pathway, promoting cell growth, proliferation, and survival [1]. This compound is a novel, orally available, highly selective pan-AKT inhibitor that targets this dysregulated pathway [1] [3].

The diagram below illustrates the signaling pathway and this compound's site of action.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PIK3CA_wild PI3K (p110α) (Wild-Type) RTK->PIK3CA_wild PIP3 PIP₃ PIK3CA_wild->PIP3 PIP₂ → PIP₃ PIK3CA_mutant PI3K (p110α) (Mutant, Activated) PIK3CA_mutant->PIP3 Constitutive PIP₂ → PIP₃ PIP2 PIP₂ AKT_active AKT (Active, pAKT) PIP3->AKT_active Activates AKT_inactive AKT (Inactive) mTOR mTORC1 AKT_active->mTOR CellProcess Cell Growth Proliferation Survival mTOR->CellProcess This compound This compound (ARQ 092) This compound->AKT_inactive Inhibits This compound->AKT_active Inhibits

The PI3K-AKT-mTOR pathway and this compound's inhibitory mechanism. Mutant PIK3CA constitutively activates AKT, driving overgrowth. This compound inhibits both active and inactive AKT. [1] [2]

Clinical Development Status and Future Directions

This compound remains an investigational drug that has not yet received regulatory approval for PROS. Its clinical development pathway is ongoing.

  • Compassionate Use: Initial evidence for this compound's potential in PROS and Proteus syndrome came from compassionate use cases and a small case series, which reported symptomatic improvement and reduction in overgrowth [1] [2].
  • Phase 1/2 MOSAIC Study: This trial (NCT03094832) concluded that this compound had a acceptable safety and tolerability profile in participants with PROS or Proteus syndrome. However, limitations in the study design precluded a formal assessment of efficacy [3].
  • Ongoing and Future Studies: A Phase 2 study (MK-7075-006) is currently evaluating the long-term safety and effects of this compound in patients who were previously treated in other this compound studies [4]. Further investigations are required to determine if this compound provides a measurable and reproducible clinical benefit for patients with PROS [3].

Conclusion

References

phase 1/2 MOSAIC study Miransertib results

Author: Smolecule Technical Support Team. Date: February 2026

MOSAIC Study Safety & Population Profile

The phase 1/2 MOSAIC study (NCT03094832) was a multicenter, open-label trial. Its primary objective was amended in 2021 to focus on evaluating the safety and tolerability of Miransertib in patients with PROS or Proteus syndrome [1] [2].

Safety Profile of this compound (Safety Population, n=49) [1] [2]

Safety Parameter Result
Participants with any drug-related AE 23 (46.9%)
Most Common Drug-Related AEs Decreased neutrophil count (12.2%), Increased blood insulin (10.2%), Stomatitis (10.2%)
Grade 3 Drug-Related AEs 1 (2.0%; Deep Vein Thrombosis)
AEs leading to discontinuation or death None
Median Treatment Duration 20.5 months (range: 9.9 - 45.6 months)

Study Population Demographics [1]

Demographic Characteristic Detail
Diagnosis PROS (n=45), Proteus Syndrome (n=4)
Median Age at Enrollment 7 years (range: 2 - 41 years)
Treatment Dose Started at 15 mg/m² orally daily for 3 cycles (28 days each), then escalated to 25 mg/m² daily if well-tolerated.

Detailed Experimental Protocols

The methodology from the MOSAIC study and a separate, earlier pharmacodynamic study provides insight into the experimental design for evaluating this compound.

1. MOSAIC Study (NCT03094832) Protocol [1]

  • Study Design: Open-label, phase 1/2 trial across 11 sites in the US, Australia, Italy, and Spain.
  • Participants: Individuals ≥2 years old with a clinical and molecular diagnosis of PROS (somatic PIK3CA mutation) or Proteus syndrome (somatic AKT1 mutation), with progressive disease and significant morbidity.
  • Intervention: Oral this compound was administered in 28-day cycles.
  • Primary Endpoint: Originally clinical efficacy, but amended to safety and tolerability due to limitations in standardized efficacy assessments across the heterogeneous patient population.
  • Key Limitations: Lack of standardized imaging protocols and defined response criteria for these rare diseases made consistent efficacy evaluation unfeasible.

2. Pharmacodynamic Pilot Study (NCT02594215) Protocol [3] This earlier study aimed to identify a biologically effective dose for Proteus syndrome, using a reduction in tissue AKT phosphorylation as the primary endpoint.

  • Primary Endpoint: 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue biopsies.
  • Dosing: A much lower dose of 5 mg/m²/day was used, which successfully inhibited the pAKT target in 5 out of 6 individuals and was well-tolerated.
  • Secondary Efficacy Assessments: Included photographic quantification of cerebriform connective tissue nevi (CCTN) on the soles of the feet and patient-reported outcomes for pain and quality of life. Some positive signals were observed in these endpoints [3].

Mechanism of Action & Experimental Workflow

This compound is a potent, selective, allosteric pan-AKT inhibitor. The following diagram illustrates the targeted signaling pathway and the logic behind the pharmacodynamic study design.

G cluster_0 Pharmacodynamic Study Design PIK3CA_Mutation PIK3CA Mutation (PROS) PI3K PI3K PIK3CA_Mutation->PI3K AKT1_Mutation AKT1 Mutation (Proteus Syndrome) AKT AKT AKT1_Mutation->AKT PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 PIP2_to_PIP3->AKT pAKT p-AKT (Activated) AKT->pAKT mTOR mTOR Signaling pAKT->mTOR Cellular_Effects Cellular Overgrowth & Survival mTOR->Cellular_Effects This compound This compound (ARQ 092) pan-AKT Inhibitor This compound->pAKT  Inhibits Baseline Baseline Biopsy Treat Administer this compound (5 mg/m²/day) Baseline->Treat Post_Tx_Biopsy Post-Treatment Biopsy (Cycle 1, Day 15) Treat->Post_Tx_Biopsy pAKT_Reduction Primary Endpoint: ≥50% Reduction in pAKT Post_Tx_Biopsy->pAKT_Reduction

This compound inhibits the overactive PI3K-AKT-mTOR pathway driving PROS and Proteus syndrome [1] [3] [4]. The lower section outlines the pharmacodynamic study workflow that established a biologically effective dose [3].

Key Conclusions and Future Directions

  • Strong Safety Profile: The MOSAIC study demonstrates that this compound has a favorable safety and tolerability profile for long-term treatment in this patient population, with mostly low-grade adverse events [1] [2].
  • Efficacy Remains an Open Question: The MOSAIC study was not able to conclusively determine clinical efficacy due to methodological limitations [1]. However, promising signals were observed in the earlier pharmacodynamic study at a lower dose (5 mg/m²/day), including reduced target activity and preliminary clinical improvements [3].

Therefore, future controlled trials with standardized, clinically meaningful efficacy endpoints are needed to definitively establish whether this compound provides measurable clinical benefit for patients with PROS and Proteus syndrome.

References

Miransertib safety and tolerability profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety Overview from the MOSAIC Study

Safety Parameter Finding
Study Identifier NCT03094832 [1]
Patient Population 49 participants (45 PROS, 4 Proteus syndrome) [1]
Median Age 7 years (range: 2-41) [1]
Median Treatment Duration 20.5 months (range: 9.9-45.6 months) [1]
Participants with ≥1 Drug-Related AE 23 (46.9%) [1]

| Most Common Drug-Related AEs | • Decreased neutrophil count (12.2%) • Increased blood insulin (10.2%) • Stomatitis (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 participant (2.0%) with deep vein thrombosis [1] | | AEs Leading to Discontinuation/Death | None [1] | | Overall Conclusion | Safe and tolerable in the studied population [1] |

Dosing and Monitoring Protocols

The safety profile was established using specific dosing and patient management strategies.

  • Dosing Regimen: In the MOSAIC study, the starting dose was 15 mg/m² orally once daily for the first three 28-day cycles. Patients were escalated to 25 mg/m² daily provided no clinically significant drug-related toxicities were observed [1] [2].
  • Safety Monitoring: Protocol-mandated monitoring included regular laboratory assessments such as complete blood count, metabolic panels (including blood glucose and insulin), and liver and renal function tests [1] [3]. In clinical practice, weekly point-of-care testing for hyperglycemia and glycosuria is also recommended [3].
  • Dose Modifications: The protocol allowed for dose delays and reductions to manage treatment-related toxicity. Once the dose was reduced, re-escalation was not permitted [2].

Mechanism of Action and Experimental Rationale

Miransertib is an investigational, orally administered drug classified as a potent, selective, allosteric pan-AKT inhibitor [2] [4]. Its mechanism and therapeutic rationale are based on the molecular drivers of PROS and Proteus syndrome.

The diagram below illustrates the targeted signaling pathway and this compound's point of inhibition.

G PIK3CA_Mutation PIK3CA Mutation (PROS) PI3K PI3K PIK3CA_Mutation->PI3K AKT1_Mutation AKT1 Mutation (Proteus) AKT AKT AKT1_Mutation->AKT PIP3 PIP₃ PI3K->PIP3 PIP2 PIP₂ PIP2->PIP3 Phosphorylation PIP3->AKT mTOR mTOR AKT->mTOR Cell_Effects Cell Growth Proliferation Survival mTOR->Cell_Effects This compound This compound (ARQ 092) This compound->AKT Inhibits

This compound inhibits AKT to modulate the PI3K-AKT-mTOR pathway.

  • Pathway Dysregulation: Both PROS and Proteus syndrome are caused by gain-of-function mutations that lead to over-activation of the PI3K-AKT-mTOR signaling pathway, a critical regulator of cell growth, metabolism, and proliferation [2] [5]. PROS is linked to somatic mutations in the PIK3CA gene, while Proteus syndrome is driven by mutations in the AKT1 gene [1] [2].
  • Therapeutic Targeting: By selectively inhibiting AKT, this compound acts downstream of these mutations to suppress the exaggerated signaling that causes the characteristic tissue overgrowth and vascular malformations [2] [5].

Comparative Context from Other Research

The safety profile of this compound appears favorable when considered alongside other targeted therapies for related disorders.

  • Comparison with Alpelisib: Alpelisib, a PI3K inhibitor, was evaluated in the EPIK-P1 study for PROS. In that study, 38.6% of patients experienced a drug-related adverse event, and no drug-related deaths occurred [2].
  • Comparison with Sirolimus: The mTOR inhibitor sirolimus has been used for similar conditions but was associated with a high rate of adverse events, some severe, leading to treatment withdrawal in 18% of patients in one study [5]. In contrast, no participants discontinued this compound due to drug-related AEs in the MOSAIC study [1].

Conclusion for Professionals

References

Miransertib ARQ 092 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Identifiers

Miransertib is a small molecule drug candidate with specific chemical characteristics and identifiers crucial for research and development.

Table 1: Chemical Identity and Properties of this compound

Property Details
Generic Name This compound [1]
Synonyms ARQ 092, ARQ-092, ARQ092, MK-7075 [1] [2]
CAS Number 1313881-70-7 (free base) [1] [3]
Molecular Formula C₂₇H₂₄N₆ (free base) [1] [3]
Average Molecular Weight 432.531 g/mol (free base) [1]
IUPAC Name 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine [1]
SMILES NC1=NC=CC=C1C1=NC2=CC=C(N=C2N1C1=CC=C(C=C1)C1(N)CCC1)C1=CC=CC=C1 [1]
Solubility (DMSO) 75 mg/mL (159.92 mM) [2]
Solubility (Ethanol) 4 mg/mL (8.53 mM) [2]
Water Solubility Insoluble [2]
Storage Store at -20°C [2]

Note on Salt Form: A hydrochloride (HCl) salt form is also available and commonly used. Its CAS number is 1313883-00-9, molecular formula is C₂₇H₂₅ClN₆, and molecular weight is 468.99 g/mol [2].

Mechanism of Action and Pharmacological Targets

This compound functions as a potent, selective, and orally bioavailable allosteric inhibitor of the Akt kinase (also known as Protein Kinase B) [4] [3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which regulates critical cellular processes including growth, survival, and metabolism [4].

The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

G Akt Signaling Pathway and this compound Inhibition cluster_pathway PI3K/Akt/mTOR Pathway GF Growth Factor Receptor PI3K PI3K Activation GF->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Akt_Active Akt (Active, Phosphorylated) Akt_Inactive->Akt_Active Phosphorylation mTOR mTOR Activation Akt_Active->mTOR FOXO FOXO Transcription Factors Akt_Active->FOXO Inhibits GSK3 GSK-3β Akt_Active->GSK3 Inhibits Outcomes Cell Survival Proliferation Metabolism mTOR->Outcomes This compound This compound This compound->Akt_Active Allosteric Inhibition

Akt signaling pathway and this compound inhibition. This compound allosterically inhibits active Akt, disrupting downstream signaling.

Key Pharmacological Characteristics:

  • Allosteric Inhibition: this compound binds to a site other than the active kinase domain, modulating Akt activity [4] [3].
  • Pan-Akt Inhibitor: It is effective against all three isoforms of Akt (Akt1, Akt2, Akt3) as shown in the table below [4] [3].
  • Inhibition of Akt1-E17K Mutant: this compound also potently inhibits the activity of the oncogenic Akt1-E17K mutant protein [2].

Table 2: Potency of this compound Against Akt Isoforms

Target IC₅₀ (nM)
Akt1 2.7 [3]
Akt2 14 [3]
Akt3 8.1 [3]
Akt1 E17K mutant Information present (specific IC₅₀ not listed in search results) [2]

Key Experimental Data and Protocols

A significant body of research supports the investigation of this compound for new therapeutic areas, such as its repurposing for the treatment of leishmaniasis [4] [5].

Table 3: In Vitro and In Vivo Efficacy of this compound

Model/Assay Findings/Results
In Vitro - Leishmania promastigotes Cultured promastigotes of L. donovani and L. amazonensis were susceptible to this compound [4] [5].
In Vitro - Macrophage infection This compound was markedly effective against intracellular amastigotes in L. donovani or L. amazonensis-infected macrophages [4] [5].
In Vivo - Visceral Leishmaniasis (Mouse) Oral administration in L. donovani-infected mice reduced parasite load in the liver and spleen; parasite clearance in the spleen was comparable to miltefosine [4] [5].
In Vivo - Cutaneous Leishmaniasis (Mouse) Treatment reduced lesion size by 40% compared to mock-treated mice [4] [5].
In Vivo - Pharmacokinetics Shows good absolute oral bioavailability (F) in rats (62% at 5 mg/kg) and monkeys (49% at 10 mg/kg) [2].

The following diagram outlines the general workflow of a key study that evaluated this compound's efficacy against Leishmania in vitro and in vivo.

G Leishmania Efficacy Study Workflow Start Start Study InVitro In Vitro Assays Start->InVitro InVivo In Vivo Model Start->InVivo Protozoa Culture Leishmania Promastigotes InVitro->Protozoa Macrophage Infect Macrophages (THP-1/RAW264.7) Protozoa->Macrophage TreatInVitro Treat with This compound Macrophage->TreatInVitro AssessInVitro Assess Parasite Viability & Counts TreatInVitro->AssessInVitro InfectMice Infect BALB/c Mice (L. donovani / L. amazonensis) InVivo->InfectMice TreatInVivo Oral Administration of this compound InfectMice->TreatInVivo AssessInVivo Measure Parasite Load (Liver/Spleen) & Lesion Size TreatInVivo->AssessInVivo

Workflow for evaluating this compound's efficacy against Leishmania in vitro and in vivo.

Detailed Experimental Protocol

The following methodology is adapted from the study by Nandan et al. (2018) [4] [5]:

1. Cell Culture and Infection Model:

  • Macrophages: Use human monocytic THP-1 cells differentiated into macrophages with 10 ng/mL PMA for 16-18 hours, or murine RAW264.7 macrophage cell lines. Maintain cells in appropriate media (RPMI for THP-1, DMEM for RAW264.7) [4] [5].
  • Parasites: Culture Leishmania donovani promastigotes in M199 media and Leishmania amazonensis in Schneider's Drosophila Medium at 26°C. Use stationary-phase promastigotes (day 5) for infections [4] [5].
  • Infection: Infect differentiated macrophages at a Multiplicity of Infection (MOI) of 20:1 (for L. donovani) or ratios of 1:5 to 1:20 (for L. amazonensis). Allow infection to proceed for 24 hours [4] [5].

2. Compound Treatment and Assessment:

  • Treatment: After the infection period, treat the infected macrophages with this compound. The tested concentration range in vitro was typically 0 to 5 μM. Use miltefosine (0 to 10 μM) as a positive control and DMSO as a vehicle control [4] [5].
  • Viability and Efficacy Assessment:
    • Parasite Counting: After 24 hours of treatment, fix cells and stain (e.g., Wright-Giemsa stain). Count the number of intracellular amastigotes per macrophage [4] [5].
    • Parasite Rescue & Transformation: Lyse infected cells mildly (e.g., using 0.01% SDS) to rescue live amastigotes. Transfer the lysate to growth media and incubate at 26°C for 48 hours to allow transformation to promastigotes. Quantify infection by manually counting the transformed promastigotes [4] [5].
    • Cell Viability (MTS Assay): To assess potential toxicity of this compound to host macrophages, perform an MTS assay. Treat differentiated THP-1 cells with various concentrations of this compound for 24 hours, add MTS reagent, and measure absorbance at 490nm after 4 hours [4] [5].
    • Western Blot Analysis: To confirm mechanism of action, analyze cell lysates for markers like LC3-II (autophagy), and phosphorylated Akt (S473) and total Akt using specific antibodies [4] [5].

3. In Vivo Efficacy Study:

  • Animals: Use groups of female BALB/c mice (e.g., 8-week-old, 4 per group) [4] [5].
  • Infection and Dosing: Infect mice with L. donovani (for visceral model) or L. amazonensis (for cutaneous model). Administer this compound orally. The specific dosage used in the cited study is not provided in the search results [4] [5].
  • Evaluation: At the end of the study, assess the parasite burden in the liver and spleen (for visceral leishmaniasis) or measure the size of cutaneous lesions [4] [5].

Current Development Status

This compound is currently an investigational small molecule and has not yet received full approval for clinical use [1]. It has been evaluated in clinical trials for conditions including:

  • PI3K/Akt-driven tumors and Proteus syndrome [4] [3].
  • One completed Phase 1 study was listed as NCT01473095 ("Phase 1 Dose Escalation Study of ARQ 092 in Adult Subjects With Advanced Solid Tumors and Recurrent Malignant Lymphoma") [1] [3].

References

Miransertib preclinical studies in mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model & Protocol

The preclinical study utilized a mouse retina-derived in vivo model to mimic the formation of PI3K-mutant driven vascular malformations [1]. The detailed methodology is as follows:

  • Model Generation: Vascular malformations were induced in mutant mice by introducing a specific mutation in the catalytic domain of the PI3K protein (phosphoinositide 3-kinase) [1].
  • Treatment Protocol: The mutant mice were treated with the AKT inhibitor miransertib. The treatment was administered to test its effect on reversing or halting the formation of abnormal vasculature [1].
  • In Vitro Validation: The results from the mouse model were further confirmed using isolated endothelial cells from actual patients with vascular malformations [1].

Key Findings & Quantitative Data

The study demonstrated that this compound is a promising candidate for molecular therapy. The table below summarizes the core outcomes:

Experimental Aspect Findings/Outcome
Target Pathway PI3K/AKT signaling pathway [1].
Effect of PI3K Mutation Triggered a proliferative state in endothelial cells, leading to lesion formation [1].
This compound Treatment Effect Reduced proliferation of endothelial cells and their capacity to form abnormal vasculature [1].
Clinical Correlation Patient-derived endothelial cells showed similar responses in vitro [1].

Signaling Pathway & Drug Mechanism

The diagram below illustrates the molecular pathway involved in the formation of vascular malformations and the point where this compound acts as an effective inhibitor. This pathway is based on the research showing that mutations in PI3K lead to overactivation of AKT, which this compound targets [1].

G PI3K_Mutation PI3K Mutation (catalytic domain) PI3K_Activation PI3K Overactivation PI3K_Mutation->PI3K_Activation AKT_Activation AKT Phosphorylation (Activation) PI3K_Activation->AKT_Activation Endothelial_Effect Endothelial Cell Proliferation AKT_Activation->Endothelial_Effect Malformation Vascular Malformation (Lesion Formation) Endothelial_Effect->Malformation This compound This compound (AKT inhibitor) This compound->AKT_Activation Inhibits

This compound inhibits the PI3K/AKT pathway to prevent vascular malformations.

Research Implications and Context

This research provides a robust preclinical foundation for this compound in treating low-flow vascular malformations. The study indicates that active angiogenesis is necessary for these malformations to develop, which explains why they typically originate during embryonic development or during later life events like wound healing [1].

It is important to note that the 5XFAD mouse model is a recognized model for Alzheimer's Disease [2], but the search results do not establish a link between it and this compound testing.

References

Comprehensive Application Notes and Protocols for Miransertib Administration in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Miransertib (ARQ 092) is an investigational, orally administered small molecule inhibitor that selectively targets all isoforms of the serine/threonine kinase AKT (protein kinase B). As an allosteric inhibitor, this compound binds to the space between the Pleckstrin Homology (PH) domain and the catalytic kinase domain of AKT, stabilizing it in an inactive conformation. This binding mode prevents AKT membrane translocation and subsequent phosphorylation at key activation sites (Thr308 and Ser473), thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway [1] [2]. This pathway is critically dysregulated in various hyperproliferative disorders, making this compound a promising therapeutic agent for conditions driven by activating mutations in AKT1 or upstream pathway components. The drug has demonstrated particular relevance for rare overgrowth syndromes, including Proteus syndrome (caused by somatic AKT1 p.Glu17Lys mutations) and PIK3CA-related overgrowth spectrum (PROS) disorders [3] [4] [5].

Clinical Administration Protocols

Dosing Regimen and Escalation

Clinical trials have established standardized dosing protocols for this compound administration, primarily based on body surface area (BSA) calculations. The following table summarizes the key dosing parameters:

Table 1: this compound Dosing Protocol in Clinical Trials

Parameter Initial Dose (Cycle 1-3) Maintenance Dose (Cycle 4+) Maximum Daily Dose
Dosage 15 mg/m² once daily 25 mg/m² once daily 45 mg
Cycle Duration 28 days 28 days -
Dose Escalation Criteria After 3 cycles with no clinically significant drug-related toxicity - -
Administration Oral, with or without food Oral, with or without food -

The dose escalation from 15 mg/m² to 25 mg/m² after the initial three cycles is contingent upon adequate tolerance without significant drug-related toxicities [4] [6]. For patients transitioning from compassionate use programs to clinical trials, the protocol permits continuation at their current dose, not exceeding 45 mg daily [6].

Pre-Treatment Assessment and Eligibility

Prior to initiating this compound treatment, comprehensive baseline assessments are mandatory:

  • Molecular Diagnosis: Confirmation of somatic AKT1 mutation (for Proteus syndrome) or PIK3CA mutation (for PROS) from a CLIA-certified laboratory or international equivalent [6].
  • Disease Status Documentation: Evidence of progressive and measurable disease with reported worsening in the past 12 months [6].
  • Laboratory Evaluation: Complete blood count, renal and liver function tests, fasting lipid profile, and urinalysis [7].
  • Cardiac Function Assessment: Electrocardiogram and, in some cases, transthoracic echocardiogram [7] [6].
  • Baseline Imaging: Volumetric MRI of target lesions/overgrowth areas is recommended for objective response assessment [7] [5].

Table 2: Key Laboratory Inclusion Criteria

Parameter Minimum Requirement Maximum Allowable
Hemoglobin 10.0 g/dL -
Absolute Neutrophil Count 1.5 × 10⁹/L -
Platelet Count 150 × 10⁹/L -
AST/ALT - 3 × ULN
Total Bilirubin - 2 × ULN
Fasting Glucose - 160 mg/dL (age >12) or 180 mg/dL (age ≤12)
Glycated Hemoglobin (HbA1c) - 8% (64 mmol/mol)

Exclusion criteria include uncontrolled diabetes mellitus requiring regular medication, clinically significant cardiac disorders, and major surgery within four weeks of treatment initiation [6].

Safety Monitoring and Adverse Event Management

Safety Profile and Common Adverse Events

This compound has demonstrated a generally tolerable safety profile in clinical trials. The most frequently observed adverse events (AEs) are summarized below:

Table 3: Common Adverse Events Associated with this compound Treatment

Adverse Event Incidence in MOSAIC Study Typical Grade Management Recommendations
Decreased Neutrophil Count 12.2% (6/49) 1-2 Monitor CBC; consider dose interruption for Grade 3+
Increased Blood Insulin 10.2% (5/49) 1-2 Monitor fasting glucose/HbA1c; dietary counseling
Stomatitis 10.2% (5/49) 1-2 Oral hygiene; topical analgesics
Dry Mouth Reported in case studies 1 Sugar-free lozenges, increased fluid intake
Loose/Painful Dentition Reported in patients with pre-existing periodontal disease 1-2 Dental evaluation pre-treatment; supportive care

In the phase 1/2 MOSAIC study, only one participant (2.0%) experienced a Grade 3 drug-related adverse event (deep vein thrombosis). No drug-related adverse events led to study discontinuation or death [4]. Most AEs were manageable with supportive care or dose modifications, and some resolved spontaneously without intervention [3].

Monitoring Schedule and Protocol

A comprehensive monitoring protocol should be implemented throughout this compound treatment:

  • Weekly during initial treatment: Assessment for glycosuria and point-of-care testing for hyperglycemia [7].
  • Monthly (first 3 months): Complete blood count, renal function, liver function, and bone profile [3].
  • Every 8 weeks (after initial period): Repeat laboratory evaluations for the duration of treatment [7].
  • Regular imaging intervals: Volumetric MRI every 3 months for objective response assessment in target lesions [7] [5].
  • Continuous monitoring: Adverse events should be documented throughout treatment and for 30 days after the last dose, with severity graded according to CTCAE version 5.0 [6].

Efficacy Assessment Methodologies

Primary Endpoint Assessment

Clinical trials for Proteus syndrome have utilized specific methodologies for efficacy assessment:

  • Cerebriform Connective Tissue Nevus (CCTN) Evaluation: For plantar CCTN, standardized digital photography with blinded independent central review is employed. Response is defined as ≤5% increase in the proportion of plantar involvement from baseline after 26 cycles [6].
  • Volumetric MRI Analysis: Serial volumetric MRI using standardized protocols (e.g., DIXON sequences) analyzed by radiologists blinded to the patient's visit schedule provides quantitative assessment of overgrowth changes. Software platforms like Dynamika (Image Analysis Group) can be utilized for this purpose [7] [5].
Patient-Reported Outcomes and Functional Measures

Secondary efficacy endpoints include:

  • Pain Assessment: Numeric Rating Scale-11 (NRS-11) Pain Rating Scale [6].
  • Physical Function: PROMIS instruments (Pediatric Upper Extremity Short Form 8a, Mobility Short Form 8a, Physical Function Short Form 8b) [6].
  • Quality of Life: Pediatric Quality of Life Inventory (PedsQL) [6].

Pharmacodynamic and Biomarker Assessments

Pathway Inhibition Analysis

Protocols have been established to demonstrate target engagement and pathway inhibition:

  • Phospho-AKT Analysis: Immunohistochemical staining or Western blotting of affected tissue for phosphorylated AKT (Ser473) demonstrates pathway inhibition. A 50% reduction in pAKT has been used as a pharmacodynamic endpoint in prior studies [5].
  • Metabolic Biomarkers: Monitoring of D-dimer and fibrinogen levels as biomarkers of disease activity in Proteus syndrome [6].

The following diagram illustrates the mechanistic pathway of this compound and the experimental workflow for pharmacodynamic assessment:

G This compound Mechanism and PD Assessment Protocol Start Start Protocol GrowthFactor Growth Factor Stimulation Start->GrowthFactor PI3KActivation PI3K Activation GrowthFactor->PI3KActivation PIP3 PIP3 Production PI3KActivation->PIP3 AKTRecruitment AKT Recruitment to Membrane PIP3->AKTRecruitment AKTPhospho AKT Phosphorylation (Thr308, Ser473) AKTRecruitment->AKTPhospho PathwayOn Pathway Activation: Cell Growth/Survival AKTPhospho->PathwayOn This compound This compound Administration AKTInhibition AKT Inhibition (Allosteric) This compound->AKTInhibition Binds PH-Kinase Interface AKTInhibition->AKTRecruitment Prevents PathwayOff Pathway Inhibition AKTInhibition->PathwayOff TissueCollection Affected Tissue Collection (Pre/Post Treatment) PathwayOff->TissueCollection WesternBlot Western Blot Analysis for pAKT (S473) TissueCollection->WesternBlot IHC IHC Staining for pAKT TissueCollection->IHC Response Quantify % Reduction in pAKT Signal WesternBlot->Response IHC->Response Endpoint PD Endpoint: ≥50% pAKT Reduction Response->Endpoint

Special Considerations and Compendium

Special Populations
  • Pediatric Patients: this compound has been administered to children as young as 2 years old with PROS and Proteus syndrome, with dosing calculated based on BSA [4] [5].
  • Compassionate Use: Applications for compassionate use require approval from institutional drug/therapeutics committees and relevant regulatory authorities, with adherence to adverse event reporting systems [7].
  • Surgical Planning: Major surgical procedures require a 4-week washout period before initiating this compound treatment [6].
Concomitant Medications
  • Anticoagulants: Patients with Proteus syndrome and thrombophilia may require continued anticoagulation management with careful monitoring [3].
  • Antiepileptics: Patients with PROS and seizure disorders may require maintenance antiepileptic therapy with appropriate drug interaction monitoring [5].

Conclusion

This compound represents a promising targeted therapeutic approach for rare overgrowth disorders driven by PI3K-AKT pathway mutations. The administration protocols outlined provide a framework for safe and standardized use in clinical trials, with comprehensive safety monitoring and efficacy assessment methodologies. Continued investigation through clinical trials will further refine these protocols and establish the long-term therapeutic potential of this compound.

References

Miransertib treatment schedule for PROS

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Workflow

For researchers aiming to implement this schedule in a clinical trial or compassionate use setting, the following workflow and monitoring protocols are recommended.

Start Patient Enrollment: • Confirmed PROS Diagnosis • Somatic PIK3CA/AKT1 Mutation • Age ≥ 2 years • Adequate Organ Function Baseline Baseline Assessments: • Volumetric MRI (DIXON preferred) • CBC, Metabolic Panel, Fasting Lipid • Echocardiogram (ECHO) • Photography for CCTN (Proteus) Start->Baseline Dosing Treatment Initiation: • Start: 15 mg/m²/day, oral, fasting • Cycle = 28 days Baseline->Dosing FirstEsc First Dose Escalation: • After Cycle 3 • Escalate to 25 mg/m²/day • If no significant toxicity Dosing->FirstEsc Monitor Continuous Monitoring: • Monthly: Blood Glucose, HbA1c • Every 1-3 Cycles: CBC, Chemistry • Periodic: MRI, ECHO, Photography FirstEsc->Monitor Endpoints Assess Endpoints: • Safety & Tolerability (Primary) • Volumetric Change in Lesions • Patient-Reported Outcomes (Pain, QoL) Monitor->Endpoints

Detailed Monitoring & Assessment Schedule

Adherence to a rigorous monitoring schedule is critical for patient safety and data collection.

Assessment Baseline During Treatment (Cycles 1-3) During Treatment (After Cycle 3) End of Treatment
Dosing - 15 mg/m²/day 25 mg/m²/day (if tolerated) -

| Clinical Lab Work (CBC, Chemistry, Fasting Lipid) | X | Week 4, Week 8, then every 8 weeks [1] | Every 8 weeks [1] | X | | Hyperglycemia Monitoring (Blood Glucose, HbA1c) | X | Weekly point-of-care testing [1] | Ongoing | X | | Cardiac Function (ECHO, ECG) | X [1] | As clinically indicated | As clinically indicated | As needed | | Efficacy Imaging (Volumetric MRI) | X [1] [2] | - | Every 3-6 months [1] [2] | X | | Photography (CCTN) | X [3] | - | Periodically [4] [5] | X |

Key Safety Findings & Clinical Context

  • Safety Profile: In the phase 1/2 MOSAIC study (n=49), Miransertib was generally safe and tolerable [3]. The most common drug-related adverse events were decreased neutrophil count (12.2%), increased blood insulin (10.2%), and stomatitis (10.2%) [3]. Only one participant experienced a grade 3 drug-related adverse event (deep vein thrombosis), and no drug-related deaths occurred [3].
  • Efficacy Data Limitations: The primary objective of the MOSAIC study was amended to focus on safety because limitations in study design and inconsistent imaging protocols made meaningful efficacy analysis unfeasible [3]. While some case reports show promising volume reduction and symptom improvement [5] [2], robust efficacy data from large trials is still needed.
  • Alternative Dosing from Earlier Studies: A phase 0/1 pilot study for Proteus syndrome found that a much lower dose of 5 mg/m²/day was sufficient to achieve a 50% reduction in phosphorylated AKT (pAKT) in affected tissues and was well-tolerated [4]. This suggests that the effective biological dose may be lower than the maximum tolerated dose used in oncology.

Mechanism of Action

This compound is an orally available, potent, and selective allosteric pan-AKT inhibitor [2] [6]. It acts on the PI3K-AKT-mTOR pathway, which is constitutively activated in PROS due to gain-of-function mutations in the PIK3CA gene [2]. The following diagram illustrates its mechanism of action.

PIK3CA_Mut PIK3CA Gain-of-Function Mutation PI3K PI3K (Constitutively Active) PIK3CA_Mut->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN (Reverses) AKT AKT (to Membrane) PIP3->AKT pAKT p-AKT (Active) AKT->pAKT PDK1/mTORC2 Phosphorylates mTOR mTORC1 Activation pAKT->mTOR Growth Cellular Overgrowth: • Proliferation • Survival • Metabolism mTOR->Growth This compound This compound (ARQ 092) Allosteric AKT Inhibitor This compound->AKT Inhibits Membrane Recruitment & Activation

References

Comprehensive Application Notes and Protocols: Miransertib (ARQ 092) for Visceral Leishmaniasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Abbreviations

AKT: Protein Kinase B; CL: Cutaneous Leishmaniasis; IC50: Half Maximal Inhibitory Concentration; L. donovani: Leishmania donovani; mTOR: mammalian Target of Rapamycin; PI3K: Phosphoinositide 3-Kinase; VL: Visceral Leishmaniasis

Introduction

Leishmaniasis Burden and Current Treatment Landscape

Leishmaniasis remains a significant neglected tropical disease threatening over 1 billion people across 98 countries worldwide, with an estimated 20,000-30,000 annual deaths [1]. The visceral form (VL), caused primarily by Leishmania donovani and Leishmania infantum, represents the most severe manifestation with a 95% mortality rate if left untreated [1]. Current chemotherapeutic options face substantial challenges including growing drug resistance, significant toxicity profiles, requirement for parenteral administration, and prohibitive costs in endemic regions [1] [2]. The limited armamentarium of anti-leishmanial drugs and the absence of effective vaccines underscore the urgent need for novel therapeutic agents [1] [3].

Miransertib (ARQ 092) as a Novel Therapeutic Candidate

This compound (ARQ 092) is an orally bioavailable, selective allosteric AKT inhibitor initially developed for PI3K/AKT-driven cancers and Proteus syndrome [3] [4]. Recent investigations have repurposed this compound for leishmaniasis treatment based on the strategic rationale that Leishmania parasites activate host macrophage AKT signaling to promote their intracellular survival [3]. This application note provides comprehensive experimental protocols and summarizes key pharmacological data supporting this compound's development as a promising therapeutic candidate for visceral leishmaniasis.

Drug Profile and Mechanism of Action

Chemical and Pharmacological Properties

This compound is a small molecule inhibitor with chemical formula C₂₇H₂₄N₆ and average molecular weight of 432.531 g/mol [4]. The compound demonstrates favorable oral bioavailability (62% in rats, 49% in monkeys) with extended half-life (17 hours in rats, 7 hours in monkeys) [5]. As a selective allosteric inhibitor, this compound targets the pleckstrin homology domain of AKT, preventing its membrane translocation and activation [4] [5].

Mechanism of Action Against Leishmania

This compound exerts anti-leishmanial effects through a dual mechanism targeting both host and pathogen:

  • Inhibition of host AKT pathway: By selectively inhibiting AKT phosphorylation and downstream signaling in infected macrophages, this compound disrupts the intracellular survival niche that Leishmania amastigotes depend upon [3]
  • Induction of autophagy: this compound enhances mTOR-dependent autophagy in Leishmania-infected macrophages, promoting intracellular parasite clearance through autophagic degradation [3] [6]
  • Direct anti-parasitic activity: The compound demonstrates direct activity against promastigote forms, though at higher concentrations than required for intracellular amastigote clearance [3]

Table 1: this compound Selectivity Profile Against AKT Isoforms

AKT Isoform IC₅₀ (nM) Potency Relative to AKT1
AKT1 2.7 1.0x
AKT2 14.0 0.19x
AKT3 8.1 0.33x

The above selectivity profile demonstrates this compound's highest potency against AKT1, the predominant isoform involved in macrophage signaling pathways exploited by Leishmania [5].

Experimental Data Summary

In Vitro and Ex Vivo Efficacy

Table 2: Summary of this compound Anti-Leishmanial Activity

Model System Parasite Species IC₅₀/Effective Concentration Experimental Conditions
Promastigotes L. donovani Susceptible Cultured promastigotes [3]
Promastigotes L. amazonensis Susceptible Cultured promastigotes [3]
Intracellular amastigotes L. donovani Markedly effective Infected macrophages [3]
Intracellular amastigotes L. amazonensis Markedly effective Infected macrophages [3]
Animal model (VL) L. donovani Superior parasite reduction in liver Mouse model [3]
Animal model (VL) L. donovani Comparable to miltefosine in spleen Mouse model [3]
Animal model (CL) L. amazonensis 40% lesion reduction Mouse model [3]

This compound demonstrates potent activity against both visceral and cutaneous leishmaniasis species [3]. Notably, the compound shows enhanced efficacy against intracellular amastigotes compared to promastigote forms, suggesting its primary mechanism involves disruption of the host-parasite interaction within macrophages [3]. In ex vivo models using infected macrophages, this compound was "markedly effective against intracellular amastigotes" with significant parasite load reduction observed across multiple Leishmania species [3].

In Vivo Efficacy

In murine models of visceral leishmaniasis, this compound administration resulted in parasite clearance in the spleen comparable to miltefosine (the current standard oral treatment), while demonstrating superior efficacy in reducing hepatic parasite burden [3]. For cutaneous leishmaniasis caused by L. amazonensis, this compound treatment achieved significant lesion size reduction (40%) compared to mock-treated controls [3]. These findings establish proof-of-concept for this compound's in vivo efficacy against both clinical forms of leishmaniasis.

Experimental Protocols

In Vitro Anti-Leishmanial Activity Assessment
5.1.1 Promastigote Susceptibility Assay

Purpose: To evaluate direct anti-leishmanial activity against extracellular promastigote forms.

Materials:

  • Leishmania promastigotes (L. donovani strain MHOM/ET/67/HU3 or L. amazonensis strain IFLA/BR/67/PH8)
  • Complete medium (M199 with 10% fetal bovine serum, 25mM HEPES, pH 7.4)
  • This compound stock solution (10 mM in DMSO)
  • 96-well flat-bottom tissue culture plates
  • Hemocytometer or automated cell counter

Procedure:

  • Culture promastigotes to mid-log phase (approximately 5×10⁶ parasites/mL)
  • Dispense 100μL of parasite suspension (1×10⁶ parasites/mL) into each well of 96-well plate
  • Prepare serial dilutions of this compound in complete medium (0.1-100μM range)
  • Add 100μL of drug dilutions to appropriate wells (final volume 200μL/well)
  • Include negative controls (medium only) and vehicle controls (0.1% DMSO)
  • Incubate plates at 26°C for 72 hours
  • Assess parasite viability using MTT assay or direct counting
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves

Note: Perform all assays in triplicate with three independent biological replicates [3].

5.1.2 Intracellular Amastigote Macrophage Assay

Purpose: To evaluate this compound activity against intracellular amastigotes in infected macrophages.

Materials:

  • Murine macrophage cell line (J774A.1 or RAW264.7)
  • Stationary-phase Leishmania promastigotes
  • This compound stock solution (10 mM in DMSO)
  • Complete DMEM medium (with 10% FBS, 2mM L-glutamine)
  • 8-well chamber slides or 24-well tissue culture plates
  • Giemsa stain or fluorescent dyes for microscopy

Procedure:

  • Seed macrophages at 5×10⁴ cells/well in 8-well chamber slides
  • Incubate 24 hours at 37°C, 5% CO₂ to allow adherence
  • Infect macrophages with stationary-phase promastigotes (10:1 parasite:macrophage ratio)
  • Incubate 6 hours at 37°C, 5% CO₂ to facilitate infection
  • Remove extracellular parasites by washing with warm PBS
  • Add fresh medium containing this compound (0.1-10μM range)
  • Incubate 72 hours at 37°C, 5% CO₂
  • Fix cells with methanol and stain with Giemsa
  • Count intracellular amastigotes microscopically (minimum 100 macrophages per well)
  • Calculate infection index and percent inhibition relative to untreated controls

Note: The original study demonstrated that this compound was "markedly effective against intracellular amastigotes" using similar methodology [3].

In Vivo Efficacy Assessment in Murine VL Model

Purpose: To evaluate this compound efficacy against established visceral infection in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)
  • L. donovani luciferase-expressing strain (for bioluminescent imaging) or wild-type strain
  • This compound formulation (1% carboxymethylcellulose suspension for oral gavage)
  • Miltefosine (positive control)
  • IVIS Imaging System (if using luciferase-expressing parasites)
  • Giemsa stain, sterile PBS

Procedure:

  • Infect mice intravenously with 1×10⁷ stationary-phase L. donovani promastigotes
  • Allow 7 days for establishment of infection
  • Randomize mice into treatment groups (n=6-8/group):
    • Group 1: Vehicle control (1% carboxymethylcellulose, oral)
    • Group 2: this compound (30-100 mg/kg, once daily, oral)
    • Group 3: Miltefosine (20 mg/kg, once daily, oral)
  • Administer treatments for 10 consecutive days
  • Monitor animals daily for clinical signs and weight loss
  • Sacrifice mice 7 days post-treatment completion
  • Aseptically remove liver and spleen for parasite burden assessment:
    • Prepare impression smears for Giemsa staining
    • Quantify parasite load using limiting dilution assay
    • For luciferase-expressing strains, image organs ex vivo using IVIS system
  • Calculate parasite burden reduction relative to vehicle controls

Note: The referenced study reported that this compound "caused a greater reduction in the parasite load in the liver" compared to miltefosine in this model [3].

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in Leishmania-Infected Macrophages

Figure 1: this compound mechanism of action in Leishmania-infected macrophages. The drug inhibits host AKT activation, disrupting mTOR signaling and inducing autophagy that promotes parasite clearance.

In Vitro Screening Workflow for Anti-Leishmanial Activity

Figure 2: Comprehensive in vitro screening workflow for evaluating this compound anti-leishmanial activity, from initial promastigote screening to mechanistic studies.

Discussion and Therapeutic Implications

Advantages Over Current Therapies

This compound presents several potential advantages over existing anti-leishmanial therapies:

  • Oral administration: Unlike many current treatments requiring parenteral administration, this compound's oral bioavailability enables outpatient treatment and improves compliance in resource-limited settings [3]
  • Novel mechanism: As a host-directed therapy targeting macrophage signaling, this compound may circumvent parasite resistance mechanisms that limit current parasite-directed drugs [3]
  • Dual species efficacy: Demonstrated activity against both visceral (L. donovani) and cutaneous (L. amazonensis) species suggests broad-spectrum potential [3]
  • Favorable pharmacokinetics: Established oral bioavailability and half-life support once-daily dosing regimens [5]
Limitations and Research Gaps

While preliminary data is promising, several research gaps remain:

  • Teratogenicity potential: Similar to miltefosine, reproductive toxicity studies are needed given the teratogenic concerns with many anti-leishmanial agents [1]
  • Clinical safety data: Although in clinical trials for other indications, the safety profile in leishmaniasis patients requires specific evaluation
  • Combination potential: Studies exploring this compound in combination therapies with standard agents are warranted to enhance efficacy and reduce resistance development
  • Cost considerations: As with any novel therapeutic, manufacturing costs and accessibility in endemic regions must be addressed

Conclusion and Future Directions

This compound represents a promising host-directed therapeutic candidate for visceral leishmaniasis with demonstrated efficacy in preclinical models. Its novel mechanism of action, oral bioavailability, and effectiveness against intracellular amastigotes position it as a potential addition to the limited anti-leishmanial armamentarium. Future work should focus on combination therapy studies, definitive toxicological assessment, and progression to proof-of-concept clinical trials in leishmaniasis patients. The repurposing of this compound for leishmaniasis exemplifies the potential of host-directed therapies to overcome limitations of current parasite-targeted approaches.

References

Table 1: Preclinical Evidence for Miransertib Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Combination Partner Target of Partner Disease Model Key Findings Evidence Level Source
Afatinib [1] Irreversible pan-HER inhibitor Stomach Cancer Cell Lines Synergistic growth inhibition and reduced cell migration. Preclinical - In vitro [1]
OSU-T315 [2] ILK inhibitor Breast Cancer Cell Lines (with PIK3CA mutations) Enhanced cell death compared to miransertib alone. Preclinical - Cell culture [2]
Dasatinib [1] Abl/Src/c-KIT inhibitor Stomach Cancer Cell Lines Synergistic growth inhibition. Preclinical - In vitro [1]

Experimental Protocols for Combination Studies

The following protocols are adapted from recent preclinical studies investigating this compound combinations.

Protocol 1: In Vitro Assessment of Synergistic Growth Inhibition

This methodology is used to determine if a drug combination works better than the individual drugs alone [1].

  • 1. Cell Culture:
    • Maintain relevant cancer cell lines (e.g., stomach cancer lines like AGS, NCI-N87) in appropriate media (e.g., RPMI-1640 or F12-HAM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (Penicillin, Streptomycin) [1].
  • 2. Drug Treatment:
    • Prepare serial dilutions of this compound and the combination drug (e.g., afatinib, dasatinib) in DMSO.
    • Treat cells with a range of concentrations of each drug alone and in combination. A common approach is to use a fixed-ratio design based on their individual IC50 values.
    • Include a DMSO-only treatment as a vehicle control.
  • 3. Viability/Growth Assay:
    • After a defined incubation period (e.g., 72 hours), measure cell viability using a standard assay like MTT or WST-1.
    • Perform each condition in at least triplicate to ensure statistical power.
  • 4. Data Analysis:
    • Calculate the % inhibition for each treatment relative to the control.
    • Use software like CompuSyn to analyze the combination data and calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [1].
Protocol 2: Cell Migration Assay

This protocol assesses the potential of drug combinations to inhibit cancer cell metastasis [1].

  • 1. Scratch/Wound Healing Assay:
    • Seed cells in a multi-well plate and grow them to confluence.
    • Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
    • Wash the well to remove detached cells.
  • 2. Drug Treatment and Imaging:
    • Add fresh medium containing the drugs: vehicle, this compound alone, combination drug alone, and the combination of both.
    • Capture images of the scratch at time zero and at regular intervals (e.g., 12, 24, 48 hours) under a microscope.
  • 3. Quantification:
    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch wound over time.
    • Calculate the percentage of wound closure for each treatment group. A significant reduction in closure rate in the combination group indicates enhanced inhibition of migration.
Protocol 3: Western Blot Analysis for Pathway Inhibition

This protocol confirms the mechanism of action by analyzing changes in signaling pathway proteins [1].

  • 1. Protein Lysate Preparation:
    • Treat cells with the drugs for a predetermined time (e.g., 24 hours).
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantify protein concentration using a Bradford or BCA assay.
  • 2. Gel Electrophoresis and Transfer:
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  • 3. Immunoblotting:
    • Block the membrane with 5% non-fat milk or BSA.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies for this compound studies include:
      • Phospho-AKT (Ser473) [3] [1]
      • Total pan-AKT [3]
      • Phospho-S6 (a downstream marker of AKT/mTOR activity) [4]
      • β-actin (loading control) [1]
    • The following day, incubate with appropriate IRDye-conjugated secondary antibodies.
  • 4. Detection and Analysis:
    • Scan the membrane using an infrared imaging system (e.g., Li-Cor).
    • Quantify band intensities using image analysis software (e.g., Image Studio Lite). The combination should show a more profound reduction in p-AKT and p-S6 levels compared to monotherapies.

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the molecular target of this compound and a general workflow for testing its combinations.

G Growth_Factor Growth Factor PI3K PI3K Growth_Factor->PI3K PIP3 PIP3 PI3K->PIP3 activates PIP2 PIP2 AKT AKT (inactive) PIP3->AKT recruits PDK1 PDK1 pAKT p-AKT (active) PDK1->pAKT phosphorylates AKT->pAKT mTOR mTORC1 pAKT->mTOR Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes This compound This compound (AKT inhibitor) This compound->pAKT inhibits

  • Diagram 1: this compound's Role in the PI3K/AKT/mTOR Pathway. this compound is an allosteric, pan-AKT inhibitor that binds to the unphosphorylated form of AKT, preventing its phosphorylation and activation. This inhibits the downstream signaling responsible for cell growth, proliferation, and survival [4] [2].

G Start 1. Hypothesis & Study Design A 2. In Vitro Combination Screening Start->A A1 Cell Viability Assays (MTT/WST-1) A->A1 B 3. Mechanistic Validation B1 Western Blot Analysis (p-AKT, p-S6, etc.) B->B1 C 4. In Vivo Confirmation D 5. Data Analysis & Reporting C->D A2 Synergy Analysis (Combination Index) A1->A2 A3 Migration/Invasion Assays A2->A3 A3->B B2 Apoptosis Assay (e.g., Cleaved PARP) B1->B2 B3 Cell Cycle Analysis B2->B3 B3->C

  • Diagram 2: Workflow for Evaluating this compound Combination Therapies. A systematic approach for preclinical investigation, progressing from initial screening to mechanistic studies and in vivo validation.

Key Considerations for Researchers

  • Mechanistic Rationale: The most promising combinations pair this compound with agents that target upstream receptors (e.g., HER family via afatinib) or parallel pathways to enhance efficacy and overcome resistance [1].
  • Dosing Schedule: In a clinical context, the dosing schedule is critical. For chronic conditions like PROS, continuous low-dose therapy (e.g., 5-25 mg/m²/day) is used and well-tolerated [5] [6]. In oncology, intermittent or pulsed dosing (e.g., 7 days on/7 days off) has been employed to manage toxicity [6].
  • Safety Profile: As a monotherapy, this compound is generally well-tolerated. Common drug-related adverse events include decreased neutrophil count, increased blood insulin, and stomatitis [5] [7]. Grade 3+ toxicities are rare but can include deep vein thrombosis and transient liver enzyme elevations [5] [6]. Combination therapy may alter this profile and requires careful monitoring.

References

Miransertib Dose Escalation Protocol & Safety

Author: Smolecule Technical Support Team. Date: February 2026

The dose escalation strategy for Miransertib is clearly defined in the phase 1/2 MOSAIC study (NCT03094832), which investigated the drug for patients with PIK3CA-related overgrowth spectrum (PROS) or Proteus syndrome [1] [2].

Protocol Aspect Details
Initial Dose 15 mg/m² orally, once daily for 3 cycles (1 cycle = 28 days) [1] [2].
Escalated Dose 25 mg/m² orally, once daily (after the initial 3 cycles), provided no clinically significant drug-related toxicities occurred [1] [2].
Dosage Form Oral [1] [2].
Dosing Cycle 28 days of continuous daily dosing [1] [2].
Key Eligibility Patients ≥2 years old with documented somatic PIK3CA (for PROS) or AKT1 (for Proteus syndrome) mutations [2].

A planned second escalation to 35 mg/m² was removed from the protocol after the first six participants due to tolerability concerns, and the 25 mg/m² dose was set as the maximum [2]. Dose delays and reductions were permitted to manage toxicity, but re-escalation was not allowed once a dose was reduced [2].

The safety profile of this compound from this study is summarized in the table below.

Safety Parameter Findings from the MOSAIC Study
Most Common Drug-Related AEs (≥10%) Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [1] [2].
Grade 3 AEs One participant (2.0%) experienced a drug-related deep vein thrombosis [1] [2].
Serious AEs No drug-related adverse events led to early study discontinuation or death [1] [2].
Laboratory Values Remained generally stable throughout the study [1] [2].
Overall Conclusion This compound was found to be safe and tolerable in the studied population [1] [2].

Mechanism of Action and Therapeutic Context

This compound is an orally administered, potent, and selective allosteric pan-AKT inhibitor [2] [3]. It binds to the unphosphorylated form of AKT in its pleckstrin-homology (PH) domain, which is a different mechanism from ATP-competitive inhibitors like Ipatasertib [3]. This action helps to explain its investigation in conditions driven by over-activation of the PI3K/AKT/mTOR pathway, such as PROS and Proteus syndrome [2].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is hyperactivated in the conditions this compound is designed to treat, and shows the drug's point of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Reverts PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) pAKT AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates CellProcess Cell Growth & Survival mTORC1->CellProcess This compound This compound (ARQ 092) This compound->AKT Allosterically Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Key Experimental Methodology

For reference, here is a summary of the core experimental design from the MOSAIC study that established the dosing protocol [2]:

  • Study Design: Multicenter, open-label, phase 1/2 trial (NCT03094832).
  • Participants: 49 enrolled participants (45 with PROS, 4 with Proteus syndrome), aged 2 to 41 years (median 7 years).
  • Treatment Duration: Median treatment duration was 20.5 months (range: 9.9 - 45.6 months).
  • Primary Objective (Amended): To evaluate the safety and tolerability of this compound. (The initial objective of assessing clinical efficacy was amended due to limitations in standardized response evaluation for these heterogeneous conditions).
  • Safety Assessments: Included monitoring of adverse events, laboratory values (including hematology and clinical chemistry), and physical examinations.

Key Application Notes for Researchers

  • Tolerability-Guided Escalation: The successful escalation to 25 mg/m² was contingent upon the absence of clinically significant drug-related toxicities after the initial 3 cycles, highlighting a cautious and patient-specific approach [2].
  • Defined Maximum Dose: The protocol amendment that capped the maximum dose at 25 mg/m² is a critical safety consideration for future trial design, indicating a well-tolerated ceiling for this patient population [2].
  • Differentiation from Other Inhibitors: As an allosteric inhibitor, this compound has a different mechanism of action and, consequently, a different safety and efficacy profile compared to ATP-competitive AKT inhibitors like Ipatasertib [3].

I hope this detailed information provides a solid foundation for your research and development work.


References

Miransertib Long-Term Treatment Protocol for PROS and Proteus Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Miransertib is an investigational, orally administered, potent, and selective allosteric pan-AKT inhibitor. It targets the PI3K/AKT/mTOR (PAM) signaling pathway, a highly conserved transduction network that regulates cell survival, growth, and proliferation. Dysregulation of this pathway, through gain-of-function mutations in the AKT1 gene or the PIK3CA gene, is the fundamental driver of Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS), respectively [1] [2]. These rare mosaic disorders are characterized by progressive, asymmetric tissue overgrowth, vascular malformations, and significant functional impairment [3] [1]. The goal of long-term this compound therapy is to inhibit the hyperactive AKT signaling responsible for these manifestations, thereby slowing disease progression and improving patient symptoms [4].

The following protocol synthesizes data from the pivotal MOSAIC study (NCT03094832) and a published five-year case report to provide a structured framework for the administration and monitoring of this compound in a long-term setting [3] [4].

Dosing and Administration Protocol

The long-term dosing strategy for this compound is designed to maximize potential efficacy while maintaining a manageable safety profile, based on established clinical trial protocols.

Table 1: this compound Dosing Protocol for Long-Term Treatment

Parameter Initial Dose (Cycles 1-3) Maintenance Dose (Cycle 4 onwards) Dose Modification
Standard Dose 15 mg/m² orally, once daily 25 mg/m² orally, once daily Based on Body Surface Area (BSA) recalculations and toxicity management [3] [1].
Alternative/Lower Dose 5 mg/m² orally, once daily 10 mg/m² orally, once daily Used in cases of intolerance or for long-term maintenance after initial response, as evidenced in a 5-year case report [4].
Dose Escalation Required after 3 cycles (28 days each) to the 25 mg/m² dose, provided no clinically significant drug-related toxicities occur [3].
Treatment Duration Planned for up to 48 cycles (approximately 4 years) in clinical trials, with evidence of use extending beyond 5 years [3] [4].
Key Administration Considerations
  • Formulation: Oral capsule or tablet.
  • Dosing Schedule: Continuous once-daily dosing throughout each 28-day cycle.
  • Dose Re-evaluation: The dose must be recalculated at regular intervals based on the patient's Body Surface Area (BSA), especially in pediatric patients [1].
  • Dose Adjustments: Dose delays or reductions are permitted to manage treatment-related adverse events. The protocol specifies that once a dose is reduced, re-escalation is not permitted [1].

Safety and Monitoring Protocol

Long-term clinical data indicate that this compound is generally safe and well-tolerated. A systematic monitoring protocol is essential for managing expected adverse events (AEs).

Table 2: Safety Profile and Monitoring Schedule for Long-Term this compound Treatment

Category Findings from Clinical Trials Recommended Monitoring Protocol
Most Common Drug-Related AEs Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [3]. Complete Blood Count (CBC), fasting blood glucose/insulin, oral cavity exams.
Other Observed AEs Headache, dry mouth, hyperglycemia, transient elevations in AST, ALT, and bilirubin [4]. Symptom assessment, liver function tests (LFTs).
Serious AEs One Grade 3 deep vein thrombosis (2.0%); No drug-related AEs led to death or study discontinuation in the MOSAIC trial [3]. Clinical vigilance for signs of thrombosis.
Laboratory Monitoring Values remained generally stable throughout treatment [3]. Baseline and Periodic Tests: CBC, comprehensive metabolic panel (including glucose, insulin, LFTs), and lipid panel.
Clinical Monitoring Sustained improvement in pain and slowed overgrowth reported over 5 years [4]. Regular Assessments: Physical exam, vital signs (including ECG for bradycardia), quality of life and pain scales, and imaging of target lesions.
Clinical Monitoring Workflow

The diagram below outlines the key decision points for managing a patient on long-term this compound therapy.

G Start Patient on Stable This compound Dose LabMonitor Scheduled Lab & Clinical Monitoring (CBC, Glucose, LFTs, Symptoms) Start->LabMonitor Decision Tolerating Treatment? & No Significant Toxicity? LabMonitor->Decision Continue Continue Current Dose and Monitoring Schedule Decision->Continue Yes AE Adverse Event (AE) Occurs Decision->AE No Continue->LabMonitor Next Cycle Grade Grade 1-2 AE? AE->Grade Manage Manage Symptoms Consider Dose Delay/Reduction Grade->Manage Yes G3AE Grade 3+ AE Grade->G3AE No Resolve AE Resolved? Manage->Resolve Resolve->LabMonitor Yes Hold Hold Dose Until Resolution Resolve->Hold No G3AE->Hold Restart Restart at Reduced Dose No Re-escalation Hold->Restart Restart->LabMonitor

Mechanism of Action and Pathway

This compound exerts its therapeutic effect through allosteric inhibition of AKT (also known as Protein Kinase B). In the context of PROS and Proteus syndrome, activating mutations in PIK3CA or AKT1 lead to constitutive activation of the PAM pathway, driving uncontrolled cellular growth and survival [1] [2]. As a pan-AKT inhibitor, this compound targets AKT1, AKT2, and AKT3 isoforms, thereby dampening the downstream signaling cascade and its pro-growth effects [5].

The following diagram illustrates the signaling pathway and the specific point of inhibition by this compound.

G RTK Growth Factor Receptor (e.g., RTK) PIK3CA_mut Mutant PIK3CA (PROS) RTK->PIK3CA_mut Activates PIP3 PIP3 PIK3CA_mut->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PI3K AKT1_mut Mutant AKT1 (Proteus Syndrome) PIP3->AKT1_mut Recruits AKT AKT Activation AKT1_mut->AKT mTOR mTORC1 Activation AKT->mTOR CellGrowth Cell Growth, Proliferation & Survival (Pathological) mTOR->CellGrowth This compound This compound (ARQ 092) pan-AKT Inhibitor This compound->AKT Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Efficacy Assessment and Biomarker Analysis

While the primary objective of the MOSAIC study was amended to focus on safety, prior evidence from clinical reports and the trial's design provides guidance on efficacy assessment.

Key Efficacy Parameters
  • Clinical Response: Improvement in pain and functional status, as reported in long-term case studies [4].
  • Radiological/Tissue Response: Slowing or stabilization in the growth of target lesions, such as cerebriform connective tissue nevi (CCTN) in Proteus syndrome or overgrowth volumes in PROS, assessed via MRI or standardized photography [1] [4].
  • Biomarker Analysis: Assessment of phospho-AKT (pAKT) levels in affected tissue biopsies before and after treatment initiation. A reduction of ≥50% in pAKT has been used as a pharmacodynamic endpoint to confirm target engagement [4].
Experimental Protocol for pAKT Biomarker Analysis

Objective: To confirm this compound-mediated inhibition of AKT signaling in target tissues.

  • Pre-treatment Biopsy: Obtain a tissue sample from an affected area (e.g., skin with CCTN) at baseline.
  • Post-treatment Biopsy: Obtain a matched tissue sample after a predefined treatment period (e.g., 4-8 weeks).
  • Immunohistochemistry (IHC): Process tissue sections for IHC using a validated anti-phospho-AKT (Ser473) antibody.
  • Analysis: Quantify the staining intensity (e.g., using H-score or digital image analysis) and compare pre- and post-treatment levels. A significant reduction confirms effective pathway inhibition [4].

Conclusion

The long-term treatment protocol for this compound, established at a dose of 25 mg/m² daily following a 3-cycle lead-in at 15 mg/m², demonstrates a favorable and manageable safety profile for patients with PROS and Proteus syndrome. The most critical aspects of management include proactive monitoring for hematological, metabolic, and mucosal toxicities, and a willingness to employ dose modifications to ensure treatment continuity. While its safety profile is well-documented, future controlled studies are required to definitively establish the long-term efficacy of this compound in providing measurable clinical benefit, such as sustained symptom improvement and halting disease progression in these debilitating rare overgrowth disorders [3] [1] [4].

References

Comprehensive Application Notes and Protocols for Miransertib Patient Selection in PROS and Proteus Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Disease Background and Mechanism of Action

PIK3CA-related overgrowth spectrum (PROS) and Proteus syndrome are rare mosaic disorders characterized by progressive, asymmetric tissue overgrowth with significant associated morbidity and mortality. These conditions are driven by somatic gain-of-function mutations in the PI3K-AKT-mTOR pathway—specifically, PIK3CA mutations in PROS and AKT1 mutations in Proteus syndrome. This pathway dysregulation promotes uncontrolled cellular growth, metabolism, and proliferation [1] [2]. Miransertib (ARQ 092, MK-7075) is an investigational, orally administered selective pan-AKT inhibitor that targets both active and inactive forms of AKT, potentially counteracting the pathological signaling responsible for overgrowth in these disorders [1] [3].

The therapeutic rationale for this compound stems from the shared molecular pathway involvement in both PROS and Proteus syndrome. The constitutive activation of AKT in Proteus syndrome (via the AKT1 p.Glu17Lys variant) and the PI3K-mediated AKT activation in PROS create a compelling rationale for AKT inhibition as a targeted therapeutic approach [2] [3]. Preclinical studies have demonstrated that this compound reduces AKT phosphorylation and downstream signaling in affected tissues, providing a strong mechanistic foundation for its clinical development in these rare overgrowth disorders [2].

Patient Selection Criteria

Key Inclusion Criteria

The selection of appropriate candidates for this compound therapy requires careful attention to diagnostic, molecular, and clinical characteristics to maximize potential benefit while minimizing risks. Based on multiple clinical trials, the following criteria have been established for patient selection [1] [4] [5]:

Table 1: Key Inclusion Criteria for this compound Therapy

Criterion Category Specific Requirements
Age Range ≥2 years to ≤30 years for PROS; ≥3 years for Proteus syndrome (no upper age limit in some protocols) [1] [4] [5]
Body Surface Area ≥0.33 m² [4] [5]
Diagnostic Requirements Clinical diagnosis of PROS per established diagnostic criteria OR Clinical diagnosis of Proteus syndrome per established diagnostic criteria [1] [5]
Molecular Confirmation Documented somatic PIK3CA mutation (for PROS) OR Documented somatic AKT1 mutation (for Proteus syndrome) from CLIA-certified laboratory or equivalent [1] [4]
Disease Status Progressive and measurable disease with evidence of worsening in past 6-12 months; Significant morbidity or poor prognosis [1] [4]
Organ Function Adequate hematological, hepatic, and renal function as defined by protocol-specific laboratory values [4] [5]
Critical Exclusion Criteria

Certain medical conditions and circumstances preclude this compound therapy due to safety concerns or potential interference with treatment efficacy [4] [5]:

  • Uncontrolled diabetes mellitus requiring regular medication (other than metformin) or with fasting glucose ≥160 mg/dL (if >12 years) or ≥180 mg/dL (if ≤12 years)
  • Clinically significant cardiac disorders including myocardial infarction or congestive heart failure (NYHA Class II-IV) within six months of first dose, or Grade 2+ conduction defects
  • Recent experimental therapies for overgrowth disorders (e.g., sirolimus, everolimus, alpelisib) within two weeks of planned this compound initiation
  • Prior severe toxicity attributed to AKT inhibitors
  • Concurrent uncontrolled illnesses including active infection, known HIV infection, or psychiatric illness that would limit compliance
  • Pregnancy or breastfeeding
  • Inability to comply with study evaluations or drug administration guidelines
  • Regular tobacco or CBD/THC use [4]
Molecular Diagnostic Requirements

Molecular confirmation of the underlying genetic alteration is mandatory for patient selection. For PROS, this requires demonstration of a somatic PIK3CA mutation, while Proteus syndrome requires a somatic AKT1 mutation (most commonly c.49G>A, p.Glu17Lys) [4] [3]. Testing must be performed in a CLIA-certified laboratory or international equivalent using appropriate methodologies. The mutation is typically not detectable in blood and requires analysis of affected tissue, such as fibroblasts cultured from affected skin or surgical specimens from overgrown tissues [3].

Dosing and Administration Protocols

Treatment Schedule and Dose Escalation

This compound is administered orally once daily, either one hour before or two hours after a meal [6]. The recommended dosing strategy follows a careful escalation approach to optimize tolerability:

Table 2: this compound Dosing Protocol

Treatment Phase Dosing Regimen Duration
Initial Phase 15 mg/m² orally once daily 3 cycles (each cycle = 28 days)
Maintenance Phase 25 mg/m² orally once daily (if no clinically significant drug-related toxicities) Continue until treatment completion
Maximum Treatment Up to 96 cycles Approximately 8 years total

The original trial protocol permitted dose escalation to 35 mg/m², but this was amended to cap the maximum dose at 25 mg/m² due to tolerability concerns observed in the first six participants [1]. For patients already receiving this compound through compassionate use programs who enroll in clinical trials, treatment continues at their established dose without exceeding 25 mg/m² daily [1].

Dose Modification Guidelines

Dose delays and reductions are permitted to manage treatment-related toxicity. The protocol specifies that once reduced, re-escalation of the dose is not permitted [1]. Dose modifications should be implemented based on the severity and type of adverse events, with particular attention to:

  • Hematological toxicities (especially decreased neutrophil count)
  • Metabolic disturbances (increased blood insulin, lipid abnormalities)
  • Mucocutaneous effects (stomatitis)
  • Other clinically significant drug-related toxicities

Treatment continues for up to 48 cycles in initial studies (approximately 4 years), with extension studies allowing up to 96 cycles (approximately 8 years total), or until disease progression, unacceptable toxicity, or decision to discontinue by investigator or patient/parent/guardian [1] [6].

Safety and Monitoring Considerations

Adverse Event Profile

Based on safety data from the phase 1/2 MOSAIC study involving 49 participants, this compound has demonstrated a generally favorable safety profile. The most common drug-related adverse events include [1]:

  • Decreased neutrophil count (12.2% of participants)
  • Increased blood insulin (10.2%)
  • Stomatitis (10.2%)
  • Dry mouth [3]
  • Gingivostomatitis [3]

Most adverse events were low-grade, with only one participant (2.0%) experiencing a grade 3 drug-related adverse event (deep vein thrombosis). No drug-related adverse events led to early study discontinuation or death [1]. Laboratory assessment values remained generally stable throughout treatment [1].

Monitoring Requirements

Regular monitoring is essential for safe this compound administration. The recommended monitoring schedule includes [1] [4] [3]:

  • Monthly blood biomarkers including complete blood count, comprehensive metabolic panel, and lipid profile
  • Regular imaging assessments based on disease manifestations
  • Clinical assessments for progression and toxicity
  • Quality of life and pain assessments using standardized instruments

Assessment Methods and Endpoints

Efficacy Assessment

The original MOSAIC study design encountered challenges in efficacy assessment due to the heterogeneity of disease manifestations and lack of standardized response criteria for these rare disorders [1]. However, the following assessment methods have been utilized:

Table 3: Efficacy Assessment Methods for this compound Trials

Assessment Method Application Response Criteria
Volumetric MRI PROS lesions ≥20% reduction in target lesion volume [1]
Standardized Photography Plantar CCTN in Proteus syndrome ≤5% increase from baseline in total CCTN [1]
Clinical Function Assessment Mobility, seating, respiratory function Improvement in qualitative outcomes [2]
Patient-Reported Outcomes Pain, quality of life Validated questionnaires and surveys [4] [2]
Seizure Diary Patients with epilepsy Reduction in seizure frequency [2]

The lack of easily defined borders between healthy and disease-affected tissue has hampered reliable and reproducible response evaluation, making it challenging to meaningfully assess changes in disease burden as a measure of this compound efficacy [1]. This limitation prompted the amendment of the MOSAIC study's primary objective from efficacy evaluation to safety and tolerability assessment [1].

Patient-Reported Outcomes

Several instruments have been employed to capture patient-centered outcomes in this compound trials:

  • Pain assessment tools to evaluate changes in chronic pain associated with overgrowth
  • Quality of life measures specific to the functional limitations imposed by the disease
  • Functional assessments evaluating mobility, seating tolerance, and activities of daily living
  • Vineland Adaptive Behavior Scales for participants with intellectual disability [3]

Experimental Protocols

Molecular Confirmation Protocol

Objective: To confirm the presence of somatic AKT1 or PIK3CA mutations in patients with clinical diagnosis of Proteus syndrome or PROS, respectively.

Methodology:

  • Obtain tissue sample from affected area (skin biopsy, surgical specimen)
  • Establish fibroblast culture from affected tissue
  • Extract DNA using standard methodologies
  • Perform sequencing using Sanger sequencing or next-generation sequencing panels
  • Analyze for specific variants (AKT1 c.49G>A p.Glu17Lys for Proteus syndrome; various PIK3CA mutations for PROS)

Key Considerations:

  • Blood samples are not appropriate for mutation detection as the variant is typically undetectable in blood [3]
  • CLIA-certification or international equivalent is required for clinical trials [4]
  • Archival tissue is acceptable if fresh tissue is unavailable [1]
Response Assessment Protocol

Objective: To standardize the evaluation of treatment response in patients with PROS or Proteus syndrome receiving this compound.

Imaging Methodology:

  • Baseline imaging obtained within 4 weeks of treatment initiation
  • Standardized MRI protocols should be established across sites (challenging in multinational trials) [1]
  • Volumetric analysis of target lesions using specialized software
  • Serial assessments at predetermined intervals (e.g., cycles 7, 13, 19, 25, 37) [1]
  • Centralized review by blinded independent radiologists

Clinical Assessment Methodology:

  • Standardized photography for CCTN in Proteus syndrome
  • Functional mobility assessments
  • Organ-specific evaluations (respiratory function, urological assessments)
  • Pain and quality of life questionnaires administered at regular intervals

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular signaling pathway targeted by this compound and the patient selection workflow, created using Graphviz DOT language:

pathway PIK3CA_mutation PIK3CA_mutation PI3K PI3K PIK3CA_mutation->PI3K Activates AKT1_mutation AKT1_mutation AKT AKT AKT1_mutation->AKT Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_growth Cell_growth mTOR->Cell_growth Promotes This compound This compound This compound->AKT Inhibits

Diagram 1: this compound mechanism of action targeting the PI3K-AKT-mTOR pathway in PROS and Proteus syndrome. Mutations in PIK3CA (PROS) or AKT1 (Proteus syndrome) constitutively activate this signaling cascade, driving abnormal cellular growth. This compound selectively inhibits AKT phosphorylation and activity, potentially counteracting pathological signaling [1] [2] [3].

workflow Start Clinical Suspicion of PROS or Proteus Syndrome Clinical_diagnosis Establish Clinical Diagnosis Using Consensus Criteria Start->Clinical_diagnosis Molecular_testing Molecular Confirmation from Affected Tissue Clinical_diagnosis->Molecular_testing Assess_progression Document Disease Progression in Past 6-12 Months Molecular_testing->Assess_progression Check_eligibility Verify Inclusion/Exclusion Criteria Assess_progression->Check_eligibility Initiate_treatment Initiate this compound Therapy 15 mg/m² daily Check_eligibility->Initiate_treatment Dose_escalation Escalate to 25 mg/m² daily After 3 Cycles if Tolerated Initiate_treatment->Dose_escalation Monitoring Regular Safety & Efficacy Monitoring Dose_escalation->Monitoring

Diagram 2: Patient selection and treatment workflow for this compound therapy. The sequential process emphasizes the importance of clinical diagnosis, molecular confirmation, and documentation of progressive disease before treatment initiation, followed by careful dose escalation and ongoing monitoring [1] [4] [5].

Conclusion

This compound represents a promising targeted therapeutic approach for patients with PROS and Proteus syndrome, disorders with significant morbidity and limited treatment options. Appropriate patient selection is critical and requires careful attention to molecular confirmation, documentation of progressive disease, and assessment of individual risk-benefit considerations. The safety profile appears favorable based on available clinical trial data, with most adverse events being manageable and low-grade.

Future research directions include the development of standardized response criteria for these heterogeneous disorders, identification of predictive biomarkers of treatment response, and exploration of combination therapies targeting complementary pathways. The ongoing clinical trials, including the extension study (MK-7075-006) assessing long-term safety, will provide additional valuable information about the role of this compound in the management of these challenging rare diseases [6].

References

managing Miransertib side effects hyperglycemia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile & Management of Hyperglycemia

The following table summarizes the key clinical findings on hyperglycemia associated with Miransertib, which can inform your safety monitoring plans.

Clinical Context Reported Incidence & Severity Characteristics and Management Notes
Phase 1/2 MOSAIC Study (PROS/Proteus syndrome) [1] 10.2% (5/49 participants); severity not specified. Listed as an adverse event; no drug-related adverse events led to study discontinuation.
Long-Term Case Report (Proteus syndrome) [2] Observed; characterized as mild and transient. Successfully managed within the context of a single patient on treatment for over 5 years.
Oncology Trial Experience [2] Identified as a dose-limiting toxicity at 80 mg daily. Informs the potential dose-dependent nature of this side effect.

For researchers, establishing a baseline fasting blood glucose level before initiating treatment is a critical first step. The clinical protocol from the MOSAIC study mandated that participants have adequate organ function at enrollment, which likely included glucose metabolism assessment [1]. During the study, regular monitoring of blood glucose allows for early detection.

Mechanism & Experimental Insights

Understanding the mechanism behind this side effect can guide your fundamental research and the development of mitigation strategies.

  • Target Mechanism: this compound is an orally administered, selective, allosteric pan-AKT inhibitor [2] [3]. The AKT kinase is a crucial node in the PI3K/AKT/mTOR signaling pathway, which plays a central role in cellular metabolic regulation, including insulin signaling [4] [5].
  • Mechanism of Hyperglycemia: Inhibition of AKT can disrupt the insulin signaling cascade. This disruption can lead to reduced glucose uptake in peripheral tissues and potentially increased hepatic glucose production, resulting in elevated blood glucose levels [4]. This mechanism is a known class effect of AKT inhibitors [2].

The diagram below illustrates this signaling pathway and the site of this compound's action.

G Insulin Insulin PI3K PI3K Insulin->PI3K PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTOR mTOR AKT->mTOR Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->AKT  Inhibits

Recommended Experimental Monitoring Protocol

To systematically monitor for hyperglycemia in a preclinical or clinical setting, you can implement the following protocol, which synthesizes methodologies from the search results.

Objective: To assess the effects of this compound on blood glucose levels in a mouse model. Key Materials: C57BL/6 mice (or other relevant model), this compound (formulated for administration), glucometer and test strips, equipment for serum separation (e.g., centrifuge) [4].

Step Procedure
1. Baseline Measurement Obtain fasting blood glucose measurements from all animals prior to the start of dosing.
2. Dosing & Treatment Administer this compound. The cited study used an intraperitoneal dose of 120 mg/kg 1 hour before a procedure [4]. Dosing should be adjusted based on your research objectives.
3. Serial Monitoring Track blood glucose levels at regular intervals post-dose (e.g., 2, 4, 6, 8 hours) to capture potential acute hyperglycemia.
4. Long-Term Monitoring For chronic studies, monitor fasting glucose weekly or bi-weekly, as performed in clinical case reports [2].
5. Endpoint Analysis Collect serum at the end of the experiment for more precise analysis of glucose or insulin levels, similar to the measurement of CK-MB in the referenced methodology [4].

Frequently Asked Questions (FAQs)

Q1: How common is hyperglycemia with this compound in non-oncology populations? In the largest safety dataset for overgrowth disorders (the MOSAIC study, n=49), elevated blood insulin was reported in 10.2% of participants, with hyperglycemia also noted [1]. Most events were mild and did not lead to drug discontinuation.

Q2: Is hyperglycemia a reversible side effect? Clinical evidence suggests yes. Case reports describe hyperglycemia as transient, meaning it resolves over time, often without intervention [2].

Q3: Are there any known risk factors for developing hyperglycemia? The primary risk factor identified in the literature is dosing. Hyperglycemia was a dose-limiting toxicity at higher doses (80 mg daily) in oncology trials, but was manageable and less frequent at the lower doses used for chronic conditions like Proteus syndrome [2].

References

Miransertib and Decreased Neutrophil Count: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The primary source of this information is the phase 1/2 MOSAIC study, which was specifically designed to evaluate the safety of miransertib in patients with PROS or Proteus syndrome. The following table summarizes the core quantitative data on this adverse event [1].

Metric Detail
Incidence 6 out of 49 participants (12.2%) [1]
Severity (Worst Grade Reported) One participant experienced a Grade 3 deep vein thrombosis; no Grade 4 or 5 drug-related adverse events were reported. The specific grading of neutropenia events was not detailed, but no events led to study discontinuation [1].
Management in the Study Dose delays and reductions were permitted to manage toxicity. The protocol started participants at 15 mg/m² and could escalate to 25 mg/m² if no significant toxicity was observed [1].
Clinical Context Laboratory values remained generally stable throughout the study, and no drug-related adverse events led to early study discontinuation or death [1].

Researcher's Troubleshooting & Management Guide

Here are actionable steps to monitor and manage decreased neutrophil counts in the context of this compound administration.

Monitoring and Initial Assessment
  • Routine Blood Monitoring: Implement a schedule for complete blood count (CBC) with differential before starting treatment and at regular intervals thereafter, as neutropenia may be asymptomatic initially [2] [3].
  • Infection Vigilance: Educate team members to be vigilant for signs of infection (e.g., fever, chills, sore throat), as fever in a neutropenic patient is a medical emergency [2].
  • Assess Causality: Before attributing neutropenia to this compound, rule out other common causes, such as concurrent infections or other medications [2].
Management Protocols
  • Dose Modification: Follow the protocol established in the MOSAIC study. If clinically significant neutropenia occurs, consider a dose delay or reduction. The study did not require re-escalation after a dose was reduced [1].
  • Granulocyte Colony-Stimulating Factor (G-CSF): For persistent or severe neutropenia, the use of G-CSF (e.g., filgrastim) may be considered. Guidelines support its use in high-risk febrile neutropenia or when prognostic factors are poor [2].
  • Empiric Antibiotics: If the patient develops fever and neutropenia (febrile neutropenia), promptly initiate broad-spectrum empiric antibiotic therapy. Common choices include third-generation cephalosporins, carbapenems, or piperacillin-tazobactam [2].
Supportive Care Measures
  • Infection Prevention: Advise strict hand hygiene and avoid contact with sick individuals. Patients should not have plants or fresh flowers in their immediate environment [2].
  • Oral Care: Implement careful oral hygiene, including saline or hydrogen peroxide rinses, to prevent mucosal infections and manage mouth sores [2] [4].
  • Avoid Trauma: Avoid rectal temperatures, intramuscular injections, and use stool softeners to prevent constipation and potential skin breakdown [2].

Frequently Asked Questions (FAQs)

Q1: How common is severe neutropenia with this compound? A1: In the MOSAIC study, decreased neutrophil count was reported in 12.2% of participants. Only one severe (Grade 3) drug-related adverse event was reported across the entire study, and it was a deep vein thrombosis, not neutropenia. No adverse events led to death or study discontinuation, suggesting that severe neutropenia is not a common leading complication [1].

Q2: Does this compound-induced neutropenia require permanent treatment discontinuation? A2: Not necessarily. The clinical trial data showed that no participants discontinued treatment due to a drug-related adverse event. Management through dose modification (delay or reduction) was the primary approach, and this was sufficient to manage toxicities [1].

Q3: What is the proposed mechanism by which this compound affects neutrophil counts? A3: this compound is a selective pan-AKT inhibitor. The AKT signaling pathway, part of the larger PI3K/AKT/mTOR network, is a critical transducer of signals for cell growth, survival, and proliferation. Inhibiting AKT in the bone marrow is the hypothesized mechanism for this on-target effect on hematopoietic cells, potentially leading to reduced production or survival of neutrophil precursors [5] [6]. The diagram below illustrates this signaling pathway.

Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 AKT (this compound Target) AKT (this compound Target) PIP2 to PIP3->AKT (this compound Target)  Recruitment & Activation mTORC1 mTORC1 AKT (this compound Target)->mTORC1 Cell Survival Cell Survival AKT (this compound Target)->Cell Survival Proliferation Proliferation AKT (this compound Target)->Proliferation Neutrophil Production Neutrophil Production AKT (this compound Target)->Neutrophil Production PTEN PTEN PTEN->PIP2 to PIP3  Inhibits This compound This compound This compound->AKT (this compound Target)  Inhibits

Experimental Protocol for Neutrophil Health Assessment

For researchers investigating hematological toxicity in preclinical models, here is a detailed protocol for assessing neutrophil health and count in mice treated with this compound.

Protocol Phase Key Activities & Details
1. Animal Model & Dosing Use 8-12 week old C57BL/6 mice (or other relevant strains). Administer this compound via oral gavage at desired dose (e.g., 15-25 mg/m² equivalent) daily. Include a vehicle control group.
2. Blood Collection & CBC Collect blood via submandibular or retro-orbital puncture into EDTA tubes. Perform CBC analysis using an automated hematology analyzer at baseline and 2-3 times per week for 4-6 weeks to detect potential cyclical patterns.
3. Differential Count Prepare blood smears, stain with Wright-Giemsa. Manually count at least 100 white blood cells to determine the percentage of neutrophils. Calculate Absolute Neutrophil Count (ANC): ANC = (WBC count x % Neutrophils) / 100.
4. Bone Marrow Analysis At endpoint, euthanize mice and collect femurs. Flush bone marrow for flow cytometry analysis of neutrophil progenitors (e.g., stain for Ly6G, CD11b) and assess maturation stages.
5. Histopathology Fix spleen and bone marrow in formalin. Process, embed in paraffin, section, and stain with H&E. Examine for cellularity and architecture under a light microscope.

References

Miransertib Safety Profile & Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety information from the phase 1/2 MOSAIC study, which is the most comprehensive source of safety data for Miransertib in its developmental context for overgrowth syndromes [1] [2].

Safety Aspect Reported Findings
Most Common Drug-Related AEs Decreased neutrophil count (12.2%), Increased blood insulin (10.2%), Stomatitis (10.2%) [1] [2].
Grade 3+ Drug-Related AEs One case of deep vein thrombosis (2.0% of participants). No Grade 4 or 5 drug-related AEs were reported [1] [2].
Liver Enzyme Elevation Not listed among the common adverse events. Laboratory values were reported to have "remained generally stable throughout the study" [1] [2].
Actions for AEs Protocol permitted dose delays and reductions to manage drug-related toxicity. Once the dose was reduced, re-escalation was not permitted [1].
Overall Tolerability No drug-related adverse events led to early study discontinuation or death [1] [2].

Frequently Asked Questions

  • Q1: What is the recommended starting dose of this compound for chronic conditions like overgrowth syndromes?

    • A1: For conditions like PROS or Proteus syndrome, where long-term treatment is expected, the MOSAIC study used a starting dose of 15 mg/m² orally daily, with a planned escalation to 25 mg/m² daily if tolerated [1]. Notably, a separate pharmacodynamic study found that a much lower dose of 5 mg/m²/day was sufficient to significantly inhibit AKT phosphorylation in affected tissues, suggesting a lower effective dose may be possible for these disorders [3] [4].
  • Q2: Are there any specific monitoring requirements for patients on this compound?

    • A2: Based on the clinical trial protocols, standard safety monitoring is recommended. This includes [1] [3]:
      • Clinical Examinations and Vital Signs
      • Regular Laboratory Evaluations: Complete blood count (CBC) to monitor for neutropenia, and metabolic panels. Although liver enzymes were not a highlighted issue, their monitoring is part of standard clinical practice.
      • Cardiac Monitoring: Electrocardiogram (ECG) and echocardiogram.
      • Disease-Specific Assessments: As per study protocols, such as imaging or tissue biopsies for pharmacodynamic endpoints.

Experimental Protocol for Safety Monitoring

For researchers designing preclinical or clinical studies, here is a detailed methodology for safety and pharmacodynamic monitoring, synthesized from the cited studies.

  • Study Design: Open-label, multicenter trial. Participants ≥ 2 years of age with confirmed diagnosis and mutation [1].
  • Dosing: this compound is administered orally, once daily. The dose is calculated based on body surface area (BSA) and should be re-evaluated at regular intervals due to potential growth in pediatric patients [1].
  • Safety Assessments:
    • Data Collection: Collect all Adverse Events (AEs) and grade them according to NCI CTCAE (Common Terminology Criteria for Adverse Events) guidelines [3].
    • Schedule: Perform clinical examinations, laboratory tests (hematology and clinical chemistry), and ECGs at screening, at defined cycles during treatment, and at the end of treatment [1] [3].
    • Dose Modification Rules: Predefine rules for dose delays and reductions based on toxicity grades. In the MOSAIC study, a dose could be reduced for clinically significant drug-related toxicity, with no re-escalation permitted thereafter [1].
  • Pharmacodynamic Assessment (Optional):
    • Objective: To confirm target engagement in affected tissues.
    • Method: Perform punch biopsies (e.g., 3mm) from affected tissue before treatment and after several cycles (e.g., Cycle 1 Day 15 and Cycle 4 Day 1) [3] [4].
    • Analysis: Analyze tissue samples via Western blot to measure changes in phosphorylated AKT (pAKT) levels compared to baseline and total AKT. A reduction of pAKT by 50% or more is considered a significant pharmacodynamic effect [3] [4].

Safety Monitoring and Management Workflow

The following diagram illustrates the key monitoring points and management actions for patients or subjects receiving this compound, based on the clinical trial protocols.

G cluster_pre Pre-Treatment (Baseline) cluster_treatment During Treatment cluster_actions Action Management Start Start Pre1 Confirm Diagnosis & Mutation Status Start->Pre1 Pre2 Baseline Lab Tests: CBC, Chemistry, etc. Pre1->Pre2 Pre3 Cardiac Assessment: ECG, Echocardiogram Pre2->Pre3 Tx1 Initiate this compound (Start: 15 mg/m²/day) Pre3->Tx1 Tx2 Routine Monitoring: Clinical Exams & Labs Tx1->Tx2 Tx3 Assess for AEs (per NCI CTCAE) Tx2->Tx3 Tx4 Stable & Tolerated? Tx3->Tx4 Act1 Continue Treatment & Monitoring Tx4->Act1 Yes Act2 Implement Protocol: Dose Delay/Reduction Tx4->Act2 No (AE) Act1->Tx2 Act2->Tx2

The key takeaway is that while vigilant monitoring is essential in any drug development program, the current clinical data does not signal liver enzyme elevation as a primary concern for this compound. Your safety protocols should be comprehensive but can focus more prominently on managing hematological and metabolic parameters.

References

Miransertib Dosing & Safety Data from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Parameter Protocol Details
Starting Dose 15 mg/m² orally, once daily [1]
Escalated Dose 25 mg/m² orally, once daily [1]
Dose Escalation Timing After the first 3 cycles (1 cycle = 28 days) [1]
Dose Escalation Condition Provided no clinically significant drug-related toxicities were observed [1]
Treatment Duration (in MOSAIC study) Median of 20.5 months (range: 9.9 - 45.6 months) [1]
Safety Profile (from MOSAIC study) Incidence
Participants with any drug-related Adverse Event (AE) 46.9% (23 of 49 participants) [1]

| Most Common Drug-Related AEs | • Decreased neutrophil count: 12.2% (6 participants) • Increased blood insulin: 10.2% (5 participants) • Stomatitis: 10.2% (5 participants) [1] | | Grade 3 Drug-Related AEs | 2.0% (1 participant, deep vein thrombosis) [1] | | AEs Leading to Study Discontinuation or Death | None reported [1] |

Key Experimental Protocols & Mechanistic Insights

For your technical guides, here are the core methodologies and biological context from the research.

  • Study Design Context: The MOSAIC study was a multicenter, open-label, phase 1/2 trial (NCT03094832). Its primary objective was amended to focus on safety and tolerability, as limitations in disease measurement methods made efficacy evaluation unfeasible [1].
  • Dosing Protocol Rationale: The original protocol allowed for a second escalation to 35 mg/m², but this was amended early in the trial to a single escalation to 25 mg/m² daily due to concerns about the tolerability of the higher dose [1].
  • Mechanism of Action: Miransertib is a selective, allosteric pan-AKT inhibitor. It binds to the interface between the PH domain and kinase domain of AKT, stabilizing it in an inactive conformation and preventing its activation [2]. This is a key differentiator from ATP-competitive AKT inhibitors like Ipatasertib.

The diagram below illustrates where this compound acts in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in the conditions it aims to treat.

architecture Growth_Factors Growth Factors/Receptor Tyrosine Kinases (RTKs) PI3K PI3K Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits to Membrane PDK1 PDK1 AKT_active AKT (Active) PDK1->AKT_active Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (S473) AKT_inactive->AKT_active Cell_Processes Cell Growth, Survival, Proliferation AKT_active->Cell_Processes This compound This compound (Allosteric Inhibitor) This compound->AKT_inactive Stabilizes Inactive Form PTEN PTEN (Negative Regulator) PTEN->PIP3 Inhibits

Frequently Asked Questions for a Technical Support Center

Q1: What is the recommended course of action if a patient experiences decreased neutrophil count during treatment?

  • A: In the clinical trial, decreased neutrophil count was the most common adverse event (12.2%). The protocol permitted dose delays and reductions to manage drug-related toxicity. It is critical to monitor blood counts regularly. If a dose is reduced, the protocol specified that re-escalation should not be permitted [1].

Q2: How does this compound differ from other AKT inhibitors like Ipatasertib in its mechanism?

  • A: This is a crucial distinction for researchers. This compound is an allosteric inhibitor, while Ipatasertib is an ATP-competitive inhibitor [3] [2].
    • Allosteric (this compound): Binds to a site outside the ATP pocket, locking AKT in an inactive conformation. This mechanism is highly selective.
    • ATP-competitive (Ipatasertib): Binds directly to the ATP-binding site, competing with ATP. Some drugs in this class, like Ipatasertib, may have additional off-target effects that contribute to their efficacy [3].

Q3: Is there preclinical evidence supporting the 25 mg/m² dose?

  • A: Yes. A case report of a pediatric patient with PROS showed that treatment with this compound (dose not specified in the abstract) led to a 15% reduction in calculated volumes of fatty overgrowth on MRI over 22 months, indicating biological activity at clinically used doses [4].

Q4: What are the key laboratory assessments to monitor during treatment?

  • A: The study monitored specific laboratory values. Aside from neutrophil count, pay close attention to blood insulin levels (10.2% incidence of increase) and watch for signs of stomatitis. Throughout the MOSAIC study, laboratory values otherwise remained generally stable [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Miransertib Safety Profile & Management Guide

The table below summarizes the frequency and management strategies for adverse events (AEs) associated with this compound, based on the phase 1/2 MOSAIC study [1] [2].

Adverse Event Frequency (n=49) Grade 3/4 Events Management Recommendations
Decreased Neutrophil Count 12.2% (6 pts) Not specified Monitor complete blood count regularly. Consider dose interruption for significant decreases.
Increased Blood Insulin 10.2% (5 pts) Not specified Monitor blood glucose and insulin levels. Manage with dietary consultation or medical therapy as needed.
Stomatitis 10.2% (5 pts) Not specified Provide supportive care with oral hygiene regimens and medicated mouthwashes.
Deep Vein Thrombosis Not specified 2.0% (1 pt) This single event required medical intervention. Monitor for signs of thrombosis in high-risk patients.

In the MOSAIC study, no drug-related AEs led to permanent discontinuation of the treatment or death, indicating that the AEs were generally manageable with appropriate monitoring and supportive care [1] [2]. The dosing regimen used was 15 mg/m² orally daily for the first three 28-day cycles, with escalation to 25 mg/m² daily if no clinically significant toxicities were observed [1].

Key Experimental Protocol for Reference

The design of the MOSAIC study provides a robust methodological template for your own research involving this compound [1].

  • Study Design: Multicenter, open-label, phase 1/2 clinical trial.
  • Patient Population: Participants aged ≥2 years with a confirmed diagnosis of PROS (with PIK3CA mutation) or Proteus syndrome (with AKT1 mutation). Patients were required to have a body surface area (BSA) ≥0.33 m², measurable disease, and a prognosis of significant morbidity [1].
  • Treatment Protocol: this compound was administered orally with a starting dose of 15 mg/m² daily. After 3 cycles, the dose was escalated to 25 mg/m² daily in the absence of clinically significant drug-related toxicities. Dose reductions were permitted to manage toxicity, but re-escalation was not allowed. Treatment continued for up to 48 cycles [1].
  • Safety Assessments: AE monitoring and laboratory tests (including hematology and metabolic panels) were performed throughout the study [1].

Mechanism of Action & Signaling Pathway

This compound is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor. It inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively [3] [4]. By inhibiting AKT, it blocks the overactive PI3K/AKT/mTOR signaling pathway, which is driven by mutations in genes like PIK3CA and AKT1 in conditions such as PROS and Proteus syndrome [1] [4].

The diagram below illustrates this signaling pathway and the drug's site of action.

G cluster_legend Inhibition Point Growth_Factor Growth Factor Receptor PI3K PI3K Growth_Factor->PI3K PIK3CA_mutation Somatic Mutation (PIK3CA, AKT1) PIK3CA_mutation->PI3K PIP3 PIP3 PI3K->PIP3 activates (Phosphorylates) PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Processes Cell Growth Proliferation Survival mTOR->Cell_Processes This compound This compound (ARQ 092) This compound->AKT Inhibits

Frequently Asked Questions for Researchers

What is the most critical hematological parameter to monitor during this compound administration? The most common hematological adverse event was decreased neutrophil count, occurring in 12.2% of patients. It is crucial to schedule regular complete blood count (CBC) monitoring throughout the treatment cycles to manage this potential effect [1] [2].

Are there specific metabolic concerns with this drug? Yes. Increased blood insulin was observed in 10.2% of participants. Researchers should implement a protocol for monitoring fasting blood glucose and insulin levels, especially after dose escalations [1] [2].

How severe are the AEs typically, and what was the worst-case event reported? The majority of AEs were low-grade. However, one patient (2.0%) experienced a Grade 3 deep vein thrombosis (DVT) that was considered drug-related. This highlights the need for vigilance regarding thrombotic events, particularly in patients with other risk factors [1] [2].

References

Miransertib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Dosing & Treatment Duration Protocols

The table below summarizes the dosing regimens and treatment durations from key clinical studies. Dosing for chronic overgrowth syndromes is typically much lower than what was used in initial oncology trials.

Study / Report Type Patient Population Recommended Dosing Regimen Documented Treatment Duration Primary Endpoint / Focus
Phase 1/2 MOSAIC Study (Clinical Trial) PROS (n=45) & Proteus Syndrome (n=4) [1] [2] Start: 15 mg/m² orally daily for 3 cycles (28 days each). Escalate to: 25 mg/m² daily if no significant toxicity [1] [2]. Median: 20.5 months (Range: 9.9 - 45.6 months) [1] [2] Safety & Tolerability [1] [2]
Phase 0/1 Pilot Study (Clinical Trial) Proteus Syndrome (n=6) [3] 5 mg/m²/day (orally daily). This dose achieved the pharmacodynamic endpoint [3]. Not specified in detail; a related case report followed a patient for 5 years [4]. 50% reduction in tissue levels of phosphorylated AKT (pAKT) [3]
Five-Year Case Report (Compassionate Use) Single patient with Proteus Syndrome [4] Initial: 5 mg/m²/day. Later escalated to: 10 mg/m²/day for long-term management [4]. 5 years (with a 9-month pause) [4] Long-term Safety & Durability of Response
One-Year Case Report (Compassionate Use) Single patient with Proteus Syndrome [5] Start: 10 mg daily (~5 mg/m²). Escalated to: 30 mg, then 50 mg daily (~25 mg/m²) over 3 months [5]. 11 months [5] Clinical Efficacy & Safety

The dose optimization workflow for Miransertib can be visualized as follows:

G Start Start: Establish Baseline Step1 Initial Low Dose (5-15 mg/m²/day) Start->Step1 Step2 Monitor for Toxicity (First 3 cycles) Step1->Step2 Decision1 Tolerated? Step2->Decision1 Decision1->Step1 No Step3 Dose Escalation (to 25 mg/m²/day) Decision1->Step3 Yes Step4 Long-term Maintenance (Monitor clinical endpoints) Step3->Step4 End Sustained Treatment Step4->End

Experimental Protocols for Efficacy Assessment

To evaluate the biological and clinical effects of this compound in a research or clinical trial setting, the following methodologies have been employed in published studies.

Protocol 1: Pharmacodynamic Analysis of Target Engagement

This protocol measures the direct effect of the drug on its target (AKT) in affected tissues [3].

  • Objective: To confirm that this compound achieves a 50% reduction in phosphorylated AKT (pAKT) in affected tissue, which was defined as the primary endpoint in a phase 0/1 trial [3].
  • Methodology:
    • Tissue Biopsy: Obtain a 3 mm punch biopsy from an affected area (e.g., skin with CCTN) before treatment initiation.
    • Post-Treatment Biopsy: Repeat the biopsy from a comparable affected area after 15 days (C1D15) and/or at the end of cycle 3 (C4D1) of treatment.
    • Western Blot Analysis:
      • Isolate protein from the bisected biopsy samples.
      • Perform Western blot using antibodies against pAKT(S473) and pan-AKT (for total protein normalization).
      • Image and quantify the signals using an infrared imaging system (e.g., Li-Cor Biosciences) and software like Image Studio Lite.
    • Data Analysis: Calculate the ratio of pAKT to total AKT and compare pre- and post-treatment levels. A 50% reduction confirms target engagement [3].
Protocol 2: Clinical Efficacy Endpoint Assessment

These methods assess the tangible clinical benefits of treatment, which are critical for determining long-term treatment success.

  • Objective: To measure the change in disease burden over time.
  • Methodologies:
    • Cerebriform Connective Tissue Nevus (CCTN) Measurement:
      • Imaging: Take standardized digital photographs of the plantar surface at baseline and follow-up visits. Maintain consistent lighting, distance, and camera positioning [3].
      • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the relative area of the CCTN on the sole. The evaluator should be blinded to the timing of the images [3].
    • Patient-Reported Outcomes (PROs):
      • Utilize validated scales to assess pain intensity (NRS-11) and pain interference (Pain Interference Index) with daily activities [3].
      • Assess general health-related quality of life and physical function using age-appropriate tools like the PROMIS Physical Function measure [3].
    • Radiological Assessment:
      • Use whole-body MRI to monitor the stability of internal overgrowths, lipomatous masses, and other lesions. The goal is often disease stabilization without progression [5].

Troubleshooting & Frequently Asked Questions

Q1: What are the most common adverse events (AEs) associated with this compound, and how should they be managed? A1: The safety profile from clinical trials shows that this compound is generally well-tolerated, especially at doses used for overgrowth disorders.

  • Common AEs (Mostly Grade 1-2): The most frequent drug-related AEs include decreased neutrophil count, increased blood insulin, stomatitis, dry mouth, and headache [1] [4]. These are often manageable and rarely lead to treatment discontinuation.
  • Management: Most AEs are transient and can be managed with supportive care. For example, mouth sores (stomatitis) can be treated with local analgesics [5]. Regular monitoring of blood glucose and complete blood count is recommended.

Q2: Has long-term use of this compound (over multiple years) been evaluated? A2: Yes, a five-year follow-up of a single patient has been reported, indicating sustained tolerability and durable benefit.

  • Evidence: One patient with Proteus syndrome was treated for a total of 5 years (with a pause). The drug was well-tolerated at 10 mg/m²/day, with no long-term toxicities observed. The patient maintained improvements in pain and experienced slowed progression of CCTN [4].

Q3: What is the key difference between using this compound for cancer versus overgrowth syndromes? A3: The therapeutic objective and dosing strategy are fundamentally different.

  • Cancer Therapy: Aims to induce apoptosis in cancer cells, typically using higher, pulsed doses to achieve maximum tolerated doses (MTD) [4].
  • Overgrowth Syndromes: Aims for chronic management to control growth and improve quality of life. The goal is partial inhibition of the AKT pathway with lower, continuous doses to minimize long-term toxicity [3] [4]. The pharmacodynamically optimal dose (e.g., 5 mg/m²/day) is often much lower than the MTD [3].

References

strategies for Miransertib toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Miransertib: Safety & Toxicity Overview

This compound (ARQ 092) is a selective pan-AKT inhibitor. Evidence from clinical studies indicates it has a manageable and favorable safety profile in the treatment of rare overgrowth syndromes, with most adverse events being mild to moderate in severity [1] [2] [3].

The table below summarizes the most common drug-related adverse events identified in the phase 1/2 MOSAIC study, which involved 49 participants treated for a median of 20.5 months [1] [4].

Adverse Event Frequency (n=49) Percentage Typical Grade (Severity)
Decreased Neutrophil Count 6 12.2% Not Specified
Increased Blood Insulin 5 10.2% Not Specified
Stomatitis (Mouth Sores) 5 10.2% Not Specified
Headache Case Report [2] N/A Mild
Transient Hyperglycemia Case Report [2] N/A Mild
Transient Liver Enzyme Elevations (AST, ALT, Bilirubin) Case Report [2] N/A Mild
Dry Mouth Case Report [3] N/A Mild
Gingivostomatitis Case Report [3] N/A Mild
Deep Vein Thrombosis 1 2.0% Grade 3

Troubleshooting Guide & FAQs

Here are evidence-based strategies for managing the most frequently observed toxicities.

Hematological Toxicity (e.g., Decreased Neutrophil Count)
  • Observation: This was the most common laboratory abnormality in the MOSAIC study [1].
  • Recommended Protocol:
    • Monitoring: Perform complete blood counts (CBC) with differential at baseline and before each new treatment cycle.
    • Action: The MOSAIC study protocol allowed for dose delays and reductions to manage drug-related toxicity. If a dose is reduced, re-escalation should not be permitted [1].
Metabolic Toxicity (e.g., Hyperglycemia & Increased Blood Insulin)
  • Observation: Hyperglycemia is a known on-target effect of AKT pathway inhibition, as AKT is involved in insulin signaling [2] [5]. Elevations in blood insulin were common, but clinical hyperglycemia was typically transient and mild in case reports [2].
  • Recommended Protocol:
    • Monitoring: Assess fasting blood glucose and insulin levels at baseline and regularly during treatment.
    • Action: No specific interventions were required in the reported studies, as events were self-limiting. However, close monitoring is recommended, especially in patients with pre-existing glucose metabolism issues.
Gastrointestinal & Mucocutaneous Toxicity (e.g., Stomatitis, Dry Mouth)
  • Observation: Stomatitis (mouth sores) and dry mouth are consistent findings [1] [3].
  • Recommended Protocol:
    • Prophylaxis: Implement proactive oral care protocols, including regular saline or baking soda rinses.
    • Management: For active stomatitis, use topical analgesics for symptom relief. One case report noted that gingivostomatitis resolved spontaneously with supportive care [3].
Hepatic Toxicity (e.g., Transient Elevations in AST, ALT, Bilirubin)
  • Observation: Transient, mild-to-moderate elevations in liver enzymes have been observed [2]. One participant in a prior study discontinued due to elevations in liver function tests, which resolved after drug cessation [2].
  • Recommended Protocol:
    • Monitoring: Conduct comprehensive liver function tests (LFTs) at baseline and before each cycle.
    • Action: For moderate elevations, consider temporary dose interruption until recovery. In cases of severe toxicity, permanent discontinuation may be necessary, as the events are generally reversible [2].

Mechanism of Action & Toxicity Management Workflow

Understanding this compound's mechanism helps explain the observed toxicities. The following diagram illustrates the on-target nature of these effects and the general management strategy.

G cluster_pathway Mechanism of Action & Toxicity cluster_toxicity Primary Toxicities (On-Target/Off-Target) cluster_management Toxicity Management Workflow This compound This compound AKT_Inhibition AKT_Inhibition This compound->AKT_Inhibition Hyperglycemia Hyperglycemia AKT_Inhibition->Hyperglycemia  Metabolic Disruption Stomatitis Stomatitis AKT_Inhibition->Stomatitis  Mucocutaneous Effect Neutropenia Neutropenia AKT_Inhibition->Neutropenia  Unknown Mechanism LiverTox LiverTox AKT_Inhibition->LiverTox  Idiosyncratic AKT_Activation AKT_Activation AKT_Inhibition->AKT_Activation Monitor Monitor PI3K_Activation PI3K_Activation PIP3_Production PIP3_Production PI3K_Activation->PIP3_Production PIP3_Production->AKT_Activation PIP3_Production->AKT_Activation Cell_Growth_Survival Cell_Growth_Survival AKT_Activation->Cell_Growth_Survival Grade_Check Grade_Check Monitor->Grade_Check Supportive_Care Supportive_Care Grade_Check:s->Supportive_Care Grade 1 Dose_Delay Dose_Delay Grade_Check:s->Dose_Delay Grade 2 Dose_Reduce Dose_Reduce Grade_Check:s->Dose_Reduce Recurrent Grade 2 or Grade 3 Discontinue Discontinue Grade_Check:s->Discontinue Grade 4 Supportive_Care->Monitor Dose_Delay->Monitor Dose_Reduce->Monitor

Key Takeaways for Researchers

  • Dosing is Critical: The MOSAIC study started at 15 mg/m² daily, escalating to 25 mg/m² daily after 3 cycles if no significant toxicities were observed [1]. An initial protocol with a higher 35 mg/m² dose was amended due to tolerability concerns, highlighting the importance of dose-finding [1].
  • Toxicity is Manageable: No drug-related adverse events led to death in the MOSAIC trial, and only one participant experienced a grade 3 event [1] [4]. This supports the conclusion that this compound can be safely administered with vigilant monitoring and proactive management.
  • Long-Term Use is Possible: Case reports show patients have been treated successfully for up to 5 years with a continued favorable safety profile, indicating its potential for chronic conditions [2].

References

overcoming resistance to Miransertib therapy

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Combination Therapy

The diagram below illustrates the key signaling pathway and the proposed combination therapy strategy to overcome resistance.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_feedback Resistance Mechanism cluster_therapy Therapeutic Inhibition Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Miransertib inhibits Cell_Growth Cell_Growth mTORC1->Cell_Growth S6K S6K mTORC1->S6K IRS1 IRS1 S6K->IRS1  Inhibits Feedback_Loop Inhibitory Feedback Loop IRS1->PI3K Reduced Activation This compound This compound This compound->AKT  Inhibits Combo_Therapy Combination Therapy Overcomes Feedback Resistance Sirolimus Sirolimus Sirolimus->mTORC1  Inhibits

Resistance can arise from complex feedback loops within the PI3K/AKT/mTOR pathway [1]. When mTORC1 is inhibited, a loss of negative feedback can lead to increased AKT signaling through other upstream players, a process known as pathway reactivation [1]. Simultaneously inhibiting multiple nodes in the pathway can block this escape route and is more effective at suppressing cell survival and proliferation [1].

Key Experimental Evidence & Protocols

The following table summarizes the core experimental findings that support the combination strategy.

Disease Model Combination Agents Key Experimental Findings Significance
Non-Hodgkin Lymphoma (NHL) in vitro and in vivo [1] This compound + Sirolimus (mTOR inhibitor) Synergistic reduction in cell proliferation; significant reduction in tumor burden in xenograft models [1]. Provides direct evidence that the combination can overcome the limitations of single-agent therapy.
Proteus Syndrome & PROS (Case Reports) [2] [3] This compound (single agent) Improved pain, slowed progression of cerebriform connective tissue nevi, and stable disease on imaging [2] [3]. Establishes this compound's baseline activity and safety profile, informing dosing for combination strategies.
Detailed Protocol for In Vitro Combination Studies

This methodology is adapted from the research that demonstrated the synergistic effect of this compound and Sirolimus [1].

  • Cell Culture:

    • Maintain NHL cell lines (e.g., Follicular Lymphoma (FL), Diffuse Large B-cell Lymphoma (DLBCL), Primary Effusion Lymphoma (PEL)) in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% penicillin/streptomycin, and 1% L-glutamine [1].
    • Culture cells in a humidified incubator at 37°C with 5% CO₂.
  • Compound Preparation:

    • Prepare stock solutions of this compound and Sirolimus in DMSO at concentrations of 30 mM and 10 mM, respectively [1]. Store aliquots at -20°C or -80°C, protected from light.
    • On the day of treatment, prepare serial dilutions of the compounds in the cell culture medium. The final DMSO concentration should be kept constant and below 0.1% across all treatment groups.
  • Cell Viability Assay (e.g., CellTiter-Glo):

    • Seed cells in 96-well white plates at a density of approximately 1.6 x 10⁵ cells/mL (100 µL/well) [1].
    • Treat cells with a range of concentrations of this compound and Sirolimus, both alone and in combination.
    • Incubate the plates for a predetermined period (e.g., 72 hours).
    • Add an equal volume of CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
    • Measure luminescence using a plate reader. Normalize the data to vehicle-treated control wells to calculate the percentage of cell viability.
  • Data Analysis for Synergy:

    • Analyze the combination data using software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI).
    • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Detailed Protocol for In Vivo Efficacy Studies

This protocol outlines the key steps for evaluating the combination therapy in animal models [1].

  • Xenograft Model Establishment:

    • Use immunodeficient mice (e.g., NSG or nude mice).
    • Subcutaneously inject relevant cancer cell lines (e.g., FL, DLBCL, PEL) to form tumors.
  • Treatment Regimen:

    • Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment groups:
      • Vehicle control
      • This compound alone
      • Sirolimus alone
      • This compound + Sirolimus combination
    • Dosing:
      • This compound: Dissolve in 0.01 M phosphoric acid (pH 2.2). Administer orally at 10 mg/ml, typically on a schedule of several times per week [1].
      • Sirolimus: Dissolve in 100% ethanol and further dilute in a vehicle of 20% PEG-400 and 20% Tween-80 in water. Administer via intraperitoneal injection [1].
    • Continue treatment for several weeks.
  • Monitoring and Analysis:

    • Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
    • Monitor mouse body weight to assess general toxicity.
    • At the endpoint, harvest tumors for further analysis (e.g., immunoblotting to assess pathway inhibition).

Frequently Asked Questions (FAQs)

Q1: What is the clinical safety profile of this compound that informs its use in combination therapies? A1: In clinical trials for overgrowth syndromes, this compound demonstrated a manageable safety profile [4] [5]. The most common drug-related adverse events included decreased neutrophil count, increased blood insulin, and stomatitis [4] [5]. Severe (Grade 3) events were rare, with one reported case of deep vein thrombosis [4] [5]. This established tolerability is a positive foundation for exploring combinations with other agents like Sirolimus.

Q2: Are there any specific biomarkers I should measure to assess the efficacy of this compound or combination treatment? A2: Yes, pharmacodynamic biomarkers are crucial. The primary biomarker is the reduction of phosphorylated AKT (pAKT) in affected tissues, which was used as a primary endpoint in early-phase trials [6] [2]. Additionally, you should assess downstream pathway components, including:

  • Phosphorylated S6K (pS6K) and phosphorylated S6 (pS6), which are readouts of mTORC1 activity [1].
  • Phosphorylated FOXO1 (pFOXO1), a direct target of AKT [1]. A successful combination therapy should show sustained suppression of both pAKT and these downstream markers.

Q3: What is an appropriate starting dose for this compound in preclinical studies? A3: Dosing depends on the context. In oncology models, higher doses may be used. However, for chronic conditions aiming to modulate growth rather than induce cell death, lower doses can be effective. A pharmacodynamic study in Proteus syndrome found that a dose of 5 mg/m²/day achieved a 50% reduction in tissue pAKT levels and was well-tolerated [6]. This dose, which is lower than those used in adult oncology trials, could serve as a rational starting point for chronic dosing in preclinical combination studies.

References

Comparison of Miransertib and Alpelisib for PROS

Author: Smolecule Technical Support Team. Date: February 2026

Feature Miransertib (ARQ 092) Alpelisib (PIQRAY/VIJOICE)
Molecular Target Pan-AKT inhibitor (blocks AKT1, AKT2, AKT3) [1] [2] PI3Kα inhibitor (blocks p110α catalytic subunit) [2] [3] [4]
Primary Mechanism Inhibits downstream AKT kinase, preventing phosphorylation of downstream effectors [1] [2] Inhibits the catalytic activity of mutant PI3Kα, reducing upstream pathway activation [2] [4]
Key Efficacy Data in PROS Safety is primary data; designed efficacy assessment was not feasible due to study limitations [1]. 37.5% (12/32) of patients achieved ≥20% target lesion volume reduction at 24 weeks [4].
Supporting Pre-clinical Data Showed prevention and reduction of vascular malformations in mouse models [1]. Effectively prevented and improved established vascular malformations in a PROS mouse model; improved patient survival [2].
Reported Adverse Events Most common: decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%); one Grade 3 event (deep vein thrombosis) [1]. Most common: hyperglycemia (12.3%), aphthous ulcer (10.5%); managed with prophylactic measures [4].
Clinical Status in PROS Phase 1/2 trial (MOSAIC) completed; primary outcome was safety/tolerability [1]. FDA-approved (VIJOICE) for severe PROS in patients ≥2 years requiring systemic therapy [3] [4].

Mechanisms of Action in the PI3K/AKT Pathway

The following diagram illustrates how this compound and alpelisib target different nodes within the same signaling pathway, which is hyperactive in PROS due to gain-of-function mutations in the PIK3CA gene.

G PIK3CA PIK3CA Mutation (Gain-of-function) PI3K PI3Kα PIK3CA->PI3K Activates PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 Catalyzes AKT AKT PIP2_PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth & Survival (Vascular Overgrowth) mTOR->Effect PTEN PTEN (Negative Regulator) PTEN->PIP2_PIP3 Dephosphorylates (Inhibits) Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K Inhibits This compound This compound (AKT Inhibitor) This compound->AKT Inhibits

The diagram shows that activation of the PI3K/AKT/mTOR pathway drives the cellular overgrowth and survival seen in PROS [5].

  • Alpelisib acts upstream by directly inhibiting the overactive PI3Kα protein, the product of the mutated PIK3CA gene [2] [3].
  • This compound acts downstream by inhibiting the activity of AKT after it has been activated [1] [2].

Experimental Data and Protocols

For research and development professionals, the methodologies from key studies are detailed below.

This compound: MOSAIC Phase 1/2 Trial (NCT03094832) [1]
  • Objective: Initially to assess clinical efficacy, but amended to primarily evaluate safety and tolerability due to limitations in standardized disease burden assessment.
  • Population: 49 participants (45 with PROS, 4 with Proteus syndrome), aged 2-41 years.
  • Intervention: Oral this compound with a starting dose of 15 mg/m² daily, escalated to 25 mg/m² daily after 3 cycles if tolerated. Median treatment duration was 20.5 months.
  • Efficacy Assessment Challenge: The original protocol lacked standardized imaging (MRI) protocols and validated response criteria for PROS's heterogeneous lesions, making a centralized, objective efficacy analysis unfeasible.
  • Conclusion: The study confirmed the drug's safety profile but could not generate definitive efficacy metrics for PROS.
Alpelisib: EPIK-P1 Study (NCT04285723) & Pre-clinical Models [2] [4]
  • Study Design: A non-interventional, retrospective chart review of 57 pediatric and adult patients with severe PROS who received alpelisib via compassionate use.
  • Pre-clinical Model: A genetically engineered mouse model of PIK3CA-driven capillary-venous malformation was used. Mice were treated with alpelisib, this compound, or rapamycin (an mTORC1 inhibitor) to compare drug effects.
  • Intervention: Patients received oral alpelisib (dosing not specified in results).
  • Primary Endpoint: The proportion of patients with a ≥20% reduction in the volume of target lesion(s) assessed by magnetic resonance imaging (MRI) at 24 weeks.
  • Key Finding: Alpelisib demonstrated significant reduction of vascular malformations in the mouse model and in patients, with 37.5% achieving the primary endpoint [4].

Key Insights for Professionals

  • Therapeutic Positioning: The direct inhibition of the mutated, overactive protein (PI3Kα) by alpelisib may explain its more pronounced efficacy in reducing PROS lesion volume in clinical observations [2] [4]. This compound remains a scientifically relevant agent for investigating AKT inhibition in this pathway.
  • Considerations for Future Research: The challenge of standardizing objective, quantifiable endpoints for heterogeneous rare diseases like PROS, as encountered in the MOSAIC trial, is a critical lesson for future clinical trial design in the field [1].

References

Available Clinical Data on Miransertib (from the MOSAIC Trial)

Author: Smolecule Technical Support Team. Date: February 2026

The phase 1/2 MOSAIC study (NCT03094832) was initially designed to evaluate the clinical efficacy and safety of Miransertib but was amended in 2021. The primary objective was changed to focus solely on safety and tolerability due to limitations in study design and data collection that made evaluating efficacy unfeasible [1] [2].

The table below summarizes the key findings from the safety analysis of this trial:

Aspect Details
Study Identifier NCT03094832 [1]
Study Phase 1/2 (MOSAIC) [1]
Primary Objective Safety and tolerability (amended from efficacy) [1]
Patient Population 49 participants (45 with PROS, 4 with Proteus syndrome), aged 2-41 years (median 7 years) [1]
Treatment Regimen Oral this compound, starting at 15 mg/m² daily, with escalation to 25 mg/m² daily [1]
Median Treatment Duration 20.5 months (range: 9.9 - 45.6 months) [1]

| Key Safety Results | • 46.9% of participants had a drug-related adverse event (AE). • Most common AEs: decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%). • One grade 3 drug-related AE (deep vein thrombosis) was reported. • No drug-related AEs led to study discontinuation or death [1]. | | Conclusion on Safety | this compound was found to be safe and tolerable in the studied population [1]. |

Context on Standard Care and this compound's Mechanism

To fully understand the context of any future efficacy comparisons, it is helpful to know the existing standard care and how this compound works.

  • Mechanism of Action: this compound is a selective, oral pan-AKT inhibitor. It targets all three isoforms of the AKT kinase (AKT1, AKT2, AKT3), which is a key component in the PI3K/AKT/mTOR signaling pathway [3]. Gain-of-function mutations in genes like PIK3CA (in PROS) and AKT1 (in Proteus syndrome) hyperactivate this pathway, leading to the characteristic tissue overgrowth [1]. The following diagram illustrates this pathway and this compound's target:

G PIK3CA_Mutation PIK3CA/AKT1 Mutation PI3K PI3K PIK3CA_Mutation->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Uncontrolled Cell Growth & Survival mTOR->CellGrowth This compound This compound (ARQ 092) This compound->AKT Inhibits

  • Historical & Standard Care: Historically, treatment for PROS and Proteus syndrome relied on surgical procedures or best supportive care [1].
  • Emerging Medical Therapies:
    • Sirolimus: An mTOR inhibitor that has shown safety and efficacy in complex vascular anomalies, sometimes leading to a reduction in tissue volume in disease-affected areas [1].
    • Alpelisib: A PIK3CA inhibitor that received accelerated FDA approval for severe PROS. In one study, 37.5% of patients had at least a 20% reduction in the volume of target lesions [1].

References

Miransertib response assessment in overgrowth disorders

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Basic Profile

Miransertib (ARQ 092) is an orally administered, selective pan-AKT inhibitor [1] [2]. It acts through an allosteric mechanism, binding to the unphosphorylated form of AKT in the pleckstrin-homology domain, which differentiates it from ATP-competitive inhibitors [2]. It primarily inhibits the PI3K-AKT-mTOR pathway, a key signaling cascade dysregulated in PROS and Proteus syndrome [1] [3].

The following diagram illustrates the therapeutic targeting of this pathway by this compound and other relevant inhibitors.

G Growth Factor Growth Factor PI3K PI3K Growth Factor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Alpelisib (PI3Kα inhibitor) Alpelisib (PI3Kα inhibitor) Alpelisib (PI3Kα inhibitor)->PI3K Inhibits This compound (pan-AKT inhibitor) This compound (pan-AKT inhibitor) This compound (pan-AKT inhibitor)->AKT Inhibits Sirolimus (mTOR inhibitor) Sirolimus (mTOR inhibitor) Sirolimus (mTOR inhibitor)->mTOR Inhibits

Clinical & Safety Profile of this compound

The primary source of safety data comes from the phase 1/2 MOSAIC study (NCT03094832) [1] [4].

Safety and Tolerability (from MOSAIC study, n=49)

Parameter Summary
Study Population PROS (n=45), Proteus Syndrome (n=4); Median age: 7 years (range 2-41) [1].
Treatment Duration Median 20.5 months (range 9.9-45.6 months) [1].
Common Drug-Related AEs (≥10%) Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [1].
Grade 3+ AEs One participant (2.0%) experienced a grade 3 drug-related deep vein thrombosis [1].
Discontinuations No drug-related AEs led to early study discontinuation or death [1].

Reported Efficacy from Case Series A separate case series of two pediatric patients with severe PROS reported clinical improvements after initiating this compound [3]:

  • Patient 1 (CLOVES): After 22-28 months of treatment, volumetric MRI showed a 15% reduction in calculated volumes of fatty overgrowth. The patient also experienced alleviation of respiratory compromise and improved seating and lying postures [3].
  • Patient 2 (Facial Infiltrating Lipomatosis): The patient had a reduction in seizure burden and improved quality of life measures [3].
  • Note: Treatment was discontinued in both patients due to a lack of sustained response and, in one case, poor compliance [3].

Cross-Study Comparison with Alternative Treatments

The table below summarizes available data for this compound and other systemic therapies. This is not a direct trial comparison but a compilation of results from distinct studies.

Therapy Mechanism of Action Key Efficacy Findings (Study) Key Safety Findings (Study)
This compound Allosteric pan-AKT inhibitor [2] Case series: 15% volumetric reduction in overgrowth; symptomatic improvement [3]. Formal efficacy not established [1]. MOSAIC (n=49): Mostly G1/2 AEs. Well-tolerated over median 20.5 months [1].
Alpelisib PI3KCA inhibitor [1] EPIK-P1 (n=57): 37.5% of evaluable patients had ≥20% target lesion volume reduction [1]. 38.6% experienced drug-related AEs [1].
Sirolimus mTOR inhibitor [1] Pooled study (n=30): Modest mean reduction in tissue volume at affected sites (7.2%) [1] [3]. Associated with severe AEs; 18% (7/39) treatment withdrawal due to toxicity [1] [3].

Experimental Protocols for Assessment

The methodologies below are based on the designs of the cited clinical studies and case reports.

1. Clinical Trial Design (MOSAIC Study) [1]

  • Objectives: The primary objective was amended to evaluate safety and tolerability. The initial efficacy objective was hampered by disease heterogeneity and non-standardized imaging across sites.
  • Participants: Individuals ≥2 years old with a confirmed clinical and molecular diagnosis of PROS (somatic PIK3CA mutation) or Proteus syndrome (somatic AKT1 mutation).
  • Dosing: Oral this compound was started at 15 mg/m² daily for the first three 28-day cycles. If well-tolerated, the dose was escalated to 25 mg/m² daily.
  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (e.g., hematology, blood chemistry), and physical examinations.

2. Efficacy and Response Assessment Methods

  • Volumetric MRI Analysis [3]: Used to quantify changes in the volume of specific overgrowth lesions (e.g., fatty tissue). A reduction in calculated volume, such as the 15% reported, is a key quantitative metric.
  • Clinical Symptom and Functional Assessment [3]: Evaluation of patient-specific, qualitative outcomes such as:
    • Respiratory compromise
    • Seating and lying postures
    • Seizure frequency and burden
    • Quality of life surveys
  • Laboratory Biomarkers [1]: Monitoring of pathway-related biomarkers, such as blood insulin levels, which was a common finding in the MOSAIC study.

Interpretation and Future Directions

  • Safety: this compound's favorable safety profile from the MOSAIC study is a key differentiator, especially compared to the toxicity profile of Sirolimus [1] [3].
  • Efficacy Evidence: The evidence for this compound's efficacy is currently limited to case reports and small series. The drug has Fast Track Designation from the FDA for PROS, indicating regulatory recognition of its potential, but also the need for more robust data [5].
  • Ongoing Research: As of 2025, a Phase 2 trial (NCT04316546) is actively recruiting participants to evaluate the efficacy and safety of this compound specifically in Proteus syndrome [6]. The results from this controlled study will be crucial for a more definitive assessment.

References

Miransertib long-term outcomes vs surgical intervention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Understanding the therapeutic rationale for Miransertib is key, as it represents a paradigm shift from traditional surgical management.

  • This compound is an orally administered, selective pan-AKT inhibitor [1] [2]. It acts as a targeted therapy by inhibiting the AKT1 enzyme, which is hyperactivated in Proteus syndrome due to a specific somatic mutation (c.49G>A, p.Glu17Lys) [1]. This approach aims to address the root cause of the overgrowth at a molecular level, potentially slowing progression and improving symptoms.
  • Surgical Intervention is a localized, symptomatic treatment. It involves the physical debulking of overgrown tissues, correction of skeletal anomalies, or removal of lesions. It does not target the underlying pathogenic pathway, and thus overgrowth often recurs [3].

The diagram below illustrates the pathogenic signaling pathway in Proteus syndrome and the specific point of inhibition by this compound.

G Mutant_AKT1 Somatic AKT1 Mutation (c.49G>A) AKT_Activation AKT Hyperactivation Mutant_AKT1->AKT_Activation Causes PI3K PI3K PI3K->AKT_Activation mTOR mTOR Signaling AKT_Activation->mTOR Cellular_Effects Cellular Proliferation & Survival mTOR->Cellular_Effects Disease_Manifestation Disease Manifestation (Tissue Overgrowth, CCTN) Cellular_Effects->Disease_Manifestation This compound This compound (AKT inhibitor) This compound->AKT_Activation Inhibits Surgical_Intervention Surgical Intervention Surgical_Intervention->Disease_Manifestation Manages Locally

Comparison of Efficacy and Safety Outcomes

The following tables summarize the quantitative and qualitative data available from the search results for each intervention.

Table 1: Efficacy and Clinical Outcomes

Aspect This compound Surgical Intervention
Primary Goal Targeted, systemic control of overgrowth [1] Localized reduction of overgrowth and symptom relief [4] [3]
Reported Efficacy Slowed progression of CCTN; reduction in pain; improved mobility; reduced seizure burden in PROS; volumetric reduction of lesions [1] [3] Beneficial for specific manifestations like macrodactyly; temporary improvement after debulking [4] [3]
Durability of Effect Sustained benefit over 5 years reported in one case; may require lifelong treatment [1] High recurrence rate; regrowth within 12 months reported; often requires repeated procedures [3]

| Quantitative Data | - 15% volumetric reduction in fatty overgrowth after 22 months in a PROS patient [3]

  • Sustained improvement in pain and CCTN growth over 5 years [1] | Limited quantitative data available; outcomes highly variable and dependent on procedure type and disease location [4] |

Table 2: Safety and Tolerability

Aspect This compound Surgical Intervention
Common Adverse Events Generally well-tolerated. Mild side effects include headache, dry skin/skin rash, mouth sores, transient hyperglycemia, and elevated liver enzymes (AST, ALT) [1] [2]. Prolonged wound healing, infection, and scarring [4].
Serious Risks Rare Grade 3 events (e.g., deep vein thrombosis) reported; transient lab abnormalities [1] [2]. Risks associated with anesthesia and extensive surgery; potential for significant blood loss [3].
Long-Term Use Suitable for chronic administration; long-term safety data is being collected in ongoing trials [1] [5]. Cumulative risks from multiple surgeries over a lifetime [3].

Key Experimental Protocols and Trial Designs

For researchers, the methodology of the key studies providing the above data is critical for evaluation.

  • Phase 1/2 MOSAIC Study (NCT03094832): This was a multicenter, open-label study designed to evaluate this compound in PROS and Proteus syndrome [2].
    • Participants: 49 enrolled (45 PROS, 4 Proteus), aged 2-41 years.
    • Dosing: Started at 15 mg/m² orally daily for 3 cycles (28 days each), then escalated to 25 mg/m² daily if no significant toxicity was observed [2].
    • Primary Endpoint: Initially clinical response, but amended to safety and tolerability due to challenges in standardizing efficacy measurements across heterogeneous disease manifestations [2].
  • Long-Term Case Report (5-Year Follow-up):
    • Design: Extended follow-up of a single patient from a phase 1 pharmacodynamic study. The patient continued treatment after the initial 48-week period on a compassionate use basis [1].
    • Dosing: Maintained at 10 mg/m² (20 mg total) daily [1].
    • Assessments: Long-term safety monitoring (liver function, glucose, ECG) and evaluation of clinical symptoms (pain, CCTN growth) [1].
  • Surgical Intervention Studies:
    • The evidence for surgical outcomes is primarily derived from retrospective cohort studies and case series [4]. A systematic review noted that 13 out of 16 included studies on PROS treatment were clinical retrospective analyses, which highlights the challenge in generating high-level, comparative evidence for surgical management [4].

Conclusion and Research Implications

For researchers and drug development professionals, the current evidence landscape suggests:

  • This compound represents a novel, pathogenetically-targeted strategy. It shows promise for providing durable, systemic control with a manageable safety profile, potentially altering the disease's natural history [1] [2] [5]. Its main advantages are the potential for long-term use and effect on non-surgical symptoms like pain and neurological manifestations in PROS [3].
  • Surgical Intervention remains a crucial localized approach for specific anatomical complications (e.g., macrodactyly, severe asymmetry) and is often necessary for acute issues [4]. Its principal limitation is the high rate of recurrence, necessitating repeated interventions and carrying cumulative risks [3].

A direct, head-to-head comparison is not available in the current literature. The most robust data for this compound comes from the phase 1/2 MOSAIC safety study and long-term case reports, while data for surgery is largely retrospective. Ongoing clinical trials (e.g., Phase 2 and long-term extension studies referenced in [5]) are critical to further establish the efficacy and long-term role of this compound.

References

×

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

432.20624479 Da

Monoisotopic Mass

432.20624479 Da

Heavy Atom Count

33

Appearance

Assay:≥98%A crystalline solid

UNII

T1DQI1B52Y

Wikipedia

3-[3-[4-(1-azanylcyclobutyl)phenyl]-5-phenyl-imidazo[4,5-b]pyridin-2-yl]pyridin-2-amine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
[1]. Daniel T. Dransfield, et al. Compositions and methods for treating proliferation disorders. WO/2016037044/A1.
[2]. Craig Bates, et al. Salts and polymorphs of a substituted imidazopyridinyl-aminopyridine compound. US/20150299195/A1
[3]. Craig Bates, et al. Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. US/20150266876/A1

Explore Compound Types